4-Fluoro-3,5-dimethylphenylacetic Acid: Molecular Architecture, Synthesis, and Applications in Modern Drug Discovery
Executive Summary 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0) is a highly specialized, fluorinated building block utilized extensively in medicinal chemistry and agrochemical development[1][2]. As an advan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0) is a highly specialized, fluorinated building block utilized extensively in medicinal chemistry and agrochemical development[1][2]. As an advanced pharmaceutical intermediate, its unique substitution pattern—combining a para-fluorine atom with meta-methyl groups—provides a precise balance of steric bulk, lipophilicity, and metabolic resistance[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic workflow, and explores its strategic applications in drug design.
The structural logic of 4-fluoro-3,5-dimethylphenylacetic acid (4-FDPAA) is rooted in its ability to modulate pharmacokinetic (PK) properties when incorporated into larger active pharmaceutical ingredients (APIs).
The para-Fluorine Effect: Fluorine is highly electronegative but similar in van der Waals radius to hydrogen. Placing it at the para position blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, a common metabolic liability in phenyl rings.
The meta-Dimethyl Groups: These groups serve a dual purpose. First, they provide steric shielding to the fluorine atom and the aromatic core. Second, they significantly increase the overall lipophilicity (LogP) of the molecule, which is critical for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration.
The ipso-Acetic Acid Moiety: The carboxylic acid provides a versatile handle for amide coupling, esterification, or further homologation, while also acting as a critical hydrogen-bond donor/acceptor in target engagement.
Quantitative Data Summary
Property
Value
Causality / Significance
Chemical Formula
C₁₀H₁₁FO₂
Defines stoichiometry and mass.
Molecular Weight
182.19 g/mol
Low MW allows for integration into larger APIs without exceeding Lipinski's Rule of 5.
Dictates ionization state at physiological pH (predominantly ionized in blood).
Topological Polar Surface Area (TPSA)
37.3 Ų
Optimal for membrane permeability; highly favorable for oral bioavailability.
Physical State
Solid (Crystalline Powder)
Facilitates easy handling, weighing, and long-term storage stability.
Synthetic Workflows & Methodologies
Historically, phenylacetic acids were synthesized via the chloromethylation of the corresponding benzene derivative followed by cyanide displacement and hydrolysis[5]. However, for highly substituted, electron-rich rings (activated by two methyl groups), chloromethylation can lead to unwanted polymeric byproducts or regioisomeric mixtures. Furthermore, the use of stoichiometric cyanide poses severe safety and environmental risks.
To ensure high yield, regioselectivity, and safety, a modern Palladium-Catalyzed Carbonylation approach is preferred[6]. This method utilizes 4-fluoro-3,5-dimethylbenzyl bromide as the starting material, which undergoes oxidative addition with a Pd(0) species, followed by CO insertion and trapping with methanol to form the methyl ester, which is subsequently hydrolyzed.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for 4-FDPAA via Palladium-catalyzed carbonylation.
Step-by-Step Methodology: Synthesis of 4-FDPAA
Phase 1: Palladium-Catalyzed Carbonylation
Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 4-fluoro-3,5-dimethylbenzyl bromide (1.0 eq) in anhydrous methanol.
Catalyst Addition: Add
PdCl2(P(OPh)3)2
(0.05 eq) and triethylamine (1.5 eq). Causality: Triethylamine acts as a base to neutralize the HBr generated during the reaction, preventing catalyst poisoning[6].
Carbonylation: Purge the flask with Carbon Monoxide (CO) gas and maintain a 1 atm CO balloon. Heat the reaction to 40°C for 4 hours.
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the benzyl bromide spot validates the completion of the carbonylation.
Workup: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure to yield the crude methyl ester.
Phase 2: Saponification and Isolation
6. Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and
H2O
. Add Lithium Hydroxide monohydrate (
LiOH⋅H2O
, 3.0 eq). Causality: LiOH is chosen over NaOH/KOH as it provides milder conditions, preventing any potential side reactions while ensuring complete cleavage of the ester.
7. Reaction: Stir at room temperature for 2 hours.
8. Acidification (Self-Validation): Remove THF under reduced pressure. Cool the aqueous layer to 0°C and slowly add 1M HCl until the pH reaches 2.0. Causality: The pKa of the product is ~4.3. Lowering the pH to 2.0 ensures the carboxylate is fully protonated, driving the precipitation of the highly insoluble free acid.
9. Isolation: Filter the resulting white crystalline precipitate, wash with cold water, and dry under high vacuum to afford pure 4-Fluoro-3,5-dimethylphenylacetic acid.
Analytical Characterization & Validation
To guarantee scientific integrity, the synthesized compound must undergo orthogonal analytical validation. The following self-validating protocol ensures both structural fidelity and chemical purity.
Step-by-Step Methodology: LC-MS and NMR Validation
Sample Preparation: Dissolve 2 mg of the product in 1 mL of LC-MS grade Methanol for mass spectrometry, and 10 mg in 0.6 mL of
DMSO−d6
for NMR analysis. Causality:
DMSO−d6
is selected over
CDCl3
because carboxylic acids often dimerize in non-polar solvents, leading to broadened NMR signals. DMSO disrupts these dimers, yielding sharp, interpretable peaks.
LC-MS Acquisition (ESI-Negative Mode): Inject the methanol sample into an LC-MS system. Causality: Carboxylic acids readily lose a proton. Operating in Electrospray Ionization Negative (ESI-) mode will yield a highly abundant
[M−H]−
ion at m/z 181.1, confirming the molecular weight with high signal-to-noise ratio.
NMR Acquisition: Acquire
1H
,
13C
, and
19F
NMR spectra. The presence of the fluorine atom will cause distinct scalar coupling (
J
-coupling) in both the proton and carbon spectra, which serves as an internal validation of the regiochemistry.
Expected NMR Characterization Data
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
¹H NMR
~12.30
Broad Singlet
1H
-COOH (Acidic proton)
¹H NMR
~6.95
Doublet (
4JHF≈6
Hz)
2H
Aromatic protons (C2, C6)
¹H NMR
~3.50
Singlet
2H
-CH₂- (Benzylic protons)
¹H NMR
~2.20
Doublet (
5JHF≈2
Hz)
6H
-CH₃ (Methyl groups)
¹⁹F NMR
~ -120.5
Multiplet
1F
Aromatic Fluorine
Applications in Drug Development
In modern drug discovery, the incorporation of the 4-fluoro-3,5-dimethylphenyl moiety is a calculated strategy to overcome specific pharmacokinetic hurdles.
Diagram: Pharmacokinetic Optimization Logic
Caption: Structural features of 4-FDPAA and their pharmacokinetic implications.
Mechanistic Insights:
Phenylacetic acid derivatives are foundational to many non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Diclofenac, Ibuprofen). By utilizing 4-FDPAA as a starting material, medicinal chemists can synthesize novel amide or ester prodrugs. The para-fluorine acts as a bioisostere for hydrogen, preventing rapid oxidative clearance by the liver, thereby extending the biological half-life of the resulting drug. Simultaneously, the meta-methyl groups force the aromatic ring out of planarity when bound to certain receptor pockets, which can drastically increase target selectivity (e.g., selective COX-2 inhibition over COX-1).
References
Accela ChemBio. "4-Fluoro-3,5-dimethylphenylacetic Acid Product Information (CAS: 1000544-58-0)." Accela ChemBio Inc. Available at:[Link]
Monteil, F., & Kalck, P. (2001). "Synthesis of Palladium Benzyl Complexes from the Reaction of PdCl2[P(OPh)3]2 with Benzyl Bromide and Triethylamine: Important Intermediates in Catalytic Carbonylation." Organometallics, ACS Publications. Available at: [Link]
CAS 1000544-58-0 safety data sheet and preliminary toxicity profile
An In-Depth Technical Guide to the Safety and Preliminary Toxicity Profile of Novel Chemical Entities: A Case Study Approach Disclaimer: The following technical guide has been developed to illustrate the structure, conte...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Safety and Preliminary Toxicity Profile of Novel Chemical Entities: A Case Study Approach
Disclaimer: The following technical guide has been developed to illustrate the structure, content, and depth of a comprehensive safety and toxicity profile for a chemical substance intended for research and development. Initial searches for a Safety Data Sheet (SDS) and toxicity data for the specific identifier CAS 1000544-58-0 did not yield any specific results. This may be for several reasons: the identifier could be a novel substance with limited public documentation, an internal research code not corresponding to a registered CAS number, or an erroneous entry.
Therefore, this guide utilizes Poly(hexamethylene biguanide) hydrochloride (PHMB, CAS 32289-58-0) as a representative compound to demonstrate the expected scientific rigor and data presentation. PHMB is a well-documented cationic biocide, and the information presented herein is based on publicly available data for this substance. This document should be considered a template and not a direct safety and toxicity assessment of CAS 1000544-58-0.
Introduction: The Imperative for Early-Stage Safety Assessment
The journey of a novel chemical entity from discovery to application is contingent upon a thorough understanding of its toxicological profile. For researchers, scientists, and drug development professionals, early and comprehensive safety assessment is not merely a regulatory hurdle but a fundamental aspect of responsible innovation. This guide provides a framework for constructing a preliminary safety data sheet and toxicity profile, using Poly(hexamethylene biguanide) hydrochloride (PHMB) as an illustrative model. We will delve into its chemical and physical properties, summarize critical safety data, and outline a preliminary toxicological assessment, thereby providing a blueprint for the evaluation of new chemical entities.
Chemical and Physical Identity of the Model Compound: PHMB
A precise understanding of a compound's chemical and physical properties is the bedrock of any safety assessment. These properties dictate its behavior in biological and environmental systems.
Table 1: Physicochemical Properties of Poly(hexamethylene biguanide) hydrochloride (PHMB)
The Safety Data Sheet is the primary source of information regarding the hazards of a chemical substance and advice on safety precautions. The following sections summarize the key GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and precautionary statements for PHMB.
Hazard Identification and GHS Classification
PHMB is classified with several hazard statements that underscore the need for careful handling.
P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[7]
Emergency Procedures
First Aid Measures:
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[5]
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[5]
Fire-Fighting Measures:
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
Hazards from Combustion: May produce hazardous carbon dioxide (CO2), carbon monoxide (CO), and nitrogen oxides under fire conditions.[7]
Preliminary Toxicity Profile
The toxicity profile provides an overview of the potential adverse health effects of a substance. For PHMB, the primary concerns are related to its effects on the eyes, skin, and potential for carcinogenicity with repeated exposure.
Acute Toxicity
Skin and Eye Irritation/Sensitization
Eye Damage: PHMB is classified as causing serious eye damage (Category 1).[4][9] This indicates that direct contact can cause irreversible damage to the eye.
Skin Sensitization: It is also known to be a skin sensitizer (Category 1), meaning that repeated exposure may lead to an allergic skin reaction.[5][9]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Carcinogenicity: PHMB is suspected of causing cancer (Category 2).[9] This classification is based on evidence from animal studies.
Mutagenicity: Data on germ cell mutagenicity is not prominently available in the search results.
Reproductive Toxicity: No specific classifications for reproductive toxicity were found in the provided search results.
Specific Target Organ Toxicity (STOT)
Repeated Exposure: PHMB is classified as causing damage to organs through prolonged or repeated exposure (STOT RE Category 1).[9] The specific target organs are not detailed in the provided search results.
Experimental Protocols and Workflows
A robust toxicity assessment relies on a tiered approach to testing. The following workflow illustrates a general process for evaluating the preliminary toxicity of a new chemical entity.
Tiered Toxicity Testing Workflow
Caption: A generalized tiered approach to toxicity testing for a new chemical entity.
Conclusion and Recommendations
The safety and preliminary toxicity profile of a novel chemical entity is a critical component of its development. As demonstrated with the model compound PHMB, a thorough assessment involves the compilation of physicochemical data, a detailed understanding of its hazards as outlined in the SDS, and a multi-tiered approach to toxicological testing. For the substance identified as CAS 1000544-58-0 , it is imperative that the end-user:
Verify the CAS number to ensure its accuracy.
Contact the manufacturer or supplier to obtain a specific Safety Data Sheet.
Refrain from handling the substance until a comprehensive understanding of its hazards has been established.
The framework provided in this guide serves as a robust starting point for researchers and developers to systematically evaluate the safety of new chemical entities, ensuring both scientific advancement and the protection of human health and the environment.
References
Acme-Hardesty. (n.d.). DMDM-H Safety Data Sheet.
Cayman Chemical. (2025, July 11). Safety Data Sheet - Glaucine.
National Center for Biotechnology Information. (n.d.). Polihexanide - PubChem.
Echemi.com. (2019, July 15). Poly(hexamethylenebiguanide) hydrochloride SDS.
Making Cosmetics. (n.d.). SDS (Safety Data Sheet) - DMDM Hydantoin.
Merck Millipore. (n.d.). SAFETY DATA SHEET.
Santa Cruz Biotechnology. (n.d.). Hexamethyldisilathiane Material Safety Data Sheet.
USDA APHIS. (n.d.). Material Safety Data Sheet - Formalin Solution 10% Neutral Buff.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Hexamethyldisilazane.
de Paula, G. F., et al. (2011, June 1). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride.
Alfa Chemistry. (n.d.). CAS 32289-58-0 Polyhexamethylene biguanide HCl.
Thor Personal Care. (n.d.). DMDM Hydantoin - SDS (Safety Data Sheet).
Fisher Scientific. (2020, January 9). SAFETY DATA SHEET - Dypnone.
1H NMR and 13C NMR chemical shifts for 4-Fluoro-3,5-dimethylphenylacetic acid
An in-depth technical guide on the nuclear magnetic resonance (NMR) elucidation of 4-Fluoro-3,5-dimethylphenylacetic acid, designed for analytical chemists, structural biologists, and drug development professionals. Exec...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the nuclear magnetic resonance (NMR) elucidation of 4-Fluoro-3,5-dimethylphenylacetic acid, designed for analytical chemists, structural biologists, and drug development professionals.
Executive Summary
The structural verification of fluorinated aromatic building blocks is a critical quality control step in modern pharmaceutical synthesis. 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0)[1] presents a unique analytical case study due to its highly symmetric local environment coupled with complex heteronuclear spin-spin interactions. Because the
19
F nucleus is highly sensitive to its electronic environment[2], multi-nuclear NMR (
1
H,
13
C, and
19
F) is required to fully map its molecular architecture. This whitepaper establishes the predictive chemical shifts, coupling constants, and the underlying quantum mechanical causality for this specific molecule, accompanied by a self-validating experimental protocol for accurate spectral acquisition.
Molecular Architecture & Spin System Dynamics
4-Fluoro-3,5-dimethylphenylacetic acid (
C10H11FO2
) consists of a central benzene ring substituted at the 1, 3, 4, and 5 positions. The molecule possesses a local
C2v
symmetry axis passing through C1 and C4.
This symmetry dictates the equivalency of several nuclei:
Protons: The aromatic protons at C2 and C6 are chemically and magnetically equivalent. The methyl protons at C3 and C5 are also equivalent.
Carbons: C2/C6 and C3/C5 form degenerate pairs in the
13
C spectrum.
Heteronuclear Coupling: The presence of the
19
F nucleus (Spin = 1/2, 100% natural abundance) at C4 introduces pervasive scalar coupling (
J
-coupling) across both the
1
H and
13
C spectra, breaking the simplicity of standard first-order multiplets[2].
Heteronuclear spin-spin coupling network centered on the 19F nucleus.
Predictive
1
H NMR Chemical Shifts & Causality
The
1
H NMR spectrum is dominated by diamagnetic shielding and anisotropic effects. Based on established empirical rules for structural determination[3], the predicted shifts in
CDCl3
are detailed below.
Proton Environment
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
-COOH
11.00 – 12.00
Broad Singlet (br s)
1H
N/A
Ar-H (C2, C6)
~6.90
Doublet (d)
2H
4JHF≈6.0
-CH
2
-
~3.55
Singlet (s)
2H
N/A
-CH
3
(C3, C5)
~2.25
Doublet (d)
6H
4JHF≈2.0
Causality of Shifts and Splitting:
Aromatic Protons (H2, H6): The base chemical shift of benzene (7.27 ppm) is shielded by the electron-donating ortho-methyl groups, shifting the resonance upfield to ~6.90 ppm. The doublet splitting arises from a 4-bond meta-coupling (
4JHF
) to the fluorine atom.
Methyl Protons: The methyl groups are ortho to the fluorine atom. The coupling transmits through the carbon framework (
F−C4−C3−CH3
), resulting in a small but resolvable 4-bond coupling (
4JHF≈2.0
Hz).
Predictive
13
C and
19
F NMR Parameters
Fluorine's high electronegativity strongly polarizes the
C−F
bond, withdrawing electron density via the inductive effect while simultaneously donating electron density into the aromatic ring via resonance. Furthermore,
19
F chemical shifts are dominated by paramagnetic contributions from electronic excited states, resulting in a massive chemical shift dispersion[2][4].
C NMR Data (100 MHz,
CDCl3
)
Carbon Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
JCF
, Hz)
C=O (Carboxyl)
~176.5
Singlet (s)
N/A
C4 (Ar-F)
~159.0
Doublet (d)
1JCF≈245
C1 (Ar-CH
2
)
~129.5
Doublet (d)
4JCF≈3
C2, C6 (Ar-H)
~128.0
Doublet (d)
3JCF≈5
C3, C5 (Ar-CH
3
)
~124.5
Doublet (d)
2JCF≈18
-CH
2
-
~40.5
Singlet (s)
N/A
-CH
3
~14.5
Doublet (d)
3JCF≈4
Causality of
13
C-
19
F Coupling:
The massive
1JCF
coupling (~245 Hz) at C4 is a direct consequence of the Fermi contact interaction, which is highly dependent on the s-orbital character of the
C−F
bond. The
2JCF
(ortho) and
3JCF
(meta) couplings decay predictably with distance but remain clearly visible without
19
F decoupling.
F NMR Data (376 MHz,
CDCl3
)
Chemical Shift: ~ -118.0 to -122.0 ppm (Referenced to
CFCl3
at 0 ppm)[4].
Multiplicity: Complex multiplet (Triplet of Heptets).
Causality: The
19
F nucleus is coupled to the two meta-protons (
4JHF≈6
Hz) and the six ortho-methyl protons (
4JHF≈2
Hz). Because
19
F NMR spectra are typically first-order[4], the multiplicity follows the
2nI+1
rule, resulting in a highly complex but symmetrical splitting pattern.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating workflow. The following protocol guarantees high-fidelity data for fluorinated aromatics.
Step 1: Sample Preparation
Weigh 15–20 mg of 4-Fluoro-3,5-dimethylphenylacetic acid.
Dissolve completely in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer to a clean, dry 5 mm NMR tube. Causality: Particulate matter causes magnetic susceptibility gradients, broadening spectral lines.
Step 2: Probe Tuning and Shimming (Self-Validation Step)
Insert the sample into the spectrometer (e.g., 400 MHz).
Lock onto the deuterium frequency of
CDCl3
.
Tune and match the probe for
1
H,
13
C, and
19
F frequencies.
Perform gradient shimming (Z-axis).
Validation: Acquire a quick 1-scan
1
H spectrum. Examine the
CHCl3
residual solvent peak at 7.26 ppm. The peak width at half-height (
W1/2
) must be
<1.0
Hz. If it is broader or asymmetrical, repeat shimming.
Causality: Proton decoupling collapses the complex multiplet into a sharp singlet, drastically increasing the signal-to-noise ratio and confirming the presence of a single fluorine environment.
13
C NMR (
1
H-decoupled):
Number of Scans (ns): 1024
Relaxation Delay (d1): 2.0 s
Causality:
13
C has a low natural abundance (1.1%) and long
T1
relaxation times. A longer d1 ensures quantitative integration, while
1
H decoupling simplifies the spectrum, leaving only the
C−F
couplings visible.
Workflow for multi-nuclear NMR acquisition and self-validating processing.
References
Accela ChemBio Inc. "916420-58-1, 3'-Methyl-5'-(trifluoromethoxy)acetophenone-AccelaChem" (Contains CAS 1000544-58-0 reference). accelachem.com.
Pretsch, E., Clerc, T., Seibl, J., Simon, W. "Structure Determination of Organic Compounds: Tables of Spectral Data". ExLibris Group / Springer-Verlag.
Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia, The Free Encyclopedia.
Antic, D. "Evaluation of fluoroorganic compounds with benchtop 19F NMR". Thermo Fisher Scientific.
The Strategic Incorporation of Fluorine in Phenylacetic Acid Derivatives: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The deliberate introduction of fluorine into molecular scaffolds represents a corners...
The deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Phenylacetic acid derivatives, a versatile and privileged structural motif in drug discovery, have been a significant beneficiary of this strategy. This in-depth technical guide provides a comprehensive overview of the synthesis pathways and discovery of fluorinated phenylacetic acid derivatives. We will explore the causal relationships behind synthetic choices, from classical nucleophilic and electrophilic fluorination strategies to modern transition-metal-catalyzed methods. Beyond the synthesis, we will delve into the physicochemical and pharmacological consequences of fluorination, elucidating its impact on metabolic stability, acidity, lipophilicity, and target binding affinity. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to navigate the synthesis and application of this critical class of compounds.
The Rationale for Fluorine: A Small Atom with a Mighty Impact
The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance their therapeutic potential.[1][2][3][4][5][6][7] The unique properties of the fluorine atom, including its small van der Waals radius (1.47 Å, similar to a hydrogen atom), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine (C-F) bond, are central to its utility in drug design.[4][8][9][10]
The introduction of fluorine can lead to several beneficial modifications in a molecule's properties:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2][9][11] This "metabolic blocking" at susceptible positions can prolong the half-life of a drug.[9]
Modulation of Physicochemical Properties:
Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (-CF3) group often increases it more significantly.[1][2][9] This property is crucial for membrane permeability and bioavailability.[9][10][11]
Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic functional groups, making them more acidic.[2][9] This can influence a drug's ionization state at physiological pH, affecting its solubility and target interactions.
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[1] Its ability to modulate the conformation of a molecule can also lead to a more favorable orientation within a binding pocket.[9]
Phenylacetic acid derivatives, with their aromatic ring and carboxylic acid functionality, present multiple opportunities for strategic fluorination, both on the aromatic ring and at the α-position of the acetic acid side chain.
Synthetic Pathways to Fluorinated Phenylacetic Acid Derivatives
The synthesis of fluorinated phenylacetic acid derivatives can be broadly categorized into methods that introduce fluorine onto the aromatic ring and those that install it at the α-position. The choice of strategy is dictated by the desired location of the fluorine atom(s), the available starting materials, and the functional group tolerance of the reaction.
Aromatic Fluorination Strategies
The introduction of fluorine onto the phenyl ring of phenylacetic acid can be achieved through several established methods.
Nucleophilic aromatic substitution is a powerful tool for introducing fluorine, particularly when the aromatic ring is activated by electron-withdrawing groups.
Halogen Exchange (Halex) Process: This method involves the displacement of a halide (typically chlorine or bromine) with a fluoride ion. The reaction is driven by the high lattice energy of the resulting metal halide salt. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources.[12]
Causality: The success of the Halex process relies on the presence of electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. These groups stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.[13]
Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[8]
Expertise & Experience: While historically significant, the Balz-Schiemann reaction can require high temperatures and may have limited substrate scope and functional group tolerance.
Electrophilic fluorination reagents deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring.
Reagents: A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts, are commonly used for this purpose.[12]
Trustworthiness: These reagents are generally more user-friendly and less hazardous than elemental fluorine (F2). The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring.
In recent years, significant progress has been made in the development of transition-metal-catalyzed methods for the formation of C-F bonds.[14]
Palladium-Catalyzed Fluorination: Palladium catalysts can be used to fluorinate aryl halides or triflates. The reaction typically proceeds via an oxidative addition, fluoride transfer, and reductive elimination cycle.[8] However, C-F reductive elimination can be challenging.[8]
Copper-Catalyzed Fluorination: Copper-based systems have also been developed for the nucleophilic fluorination of aryl halides.[13]
The following diagram illustrates the key synthetic pathways for aromatic fluorination of a generic phenylacetic acid precursor.
Figure 1: Key synthetic strategies for the aromatic fluorination of phenylacetic acid derivatives.
α-Fluorination of the Acetic Acid Side Chain
The introduction of a fluorine atom at the α-position of the phenylacetic acid moiety can have a profound impact on the molecule's properties, particularly its acidity and metabolic stability.
One of the most common methods for α-fluorination involves the generation of an enolate from the phenylacetic acid or its corresponding ester, followed by quenching with an electrophilic fluorinating agent.
Protocol:
Enolate Formation: The phenylacetic acid derivative is treated with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to generate the enolate.[15]
Fluorination: The enolate is then reacted with an electrophilic fluorine source, typically Selectfluor® or NFSI, to install the fluorine atom at the α-position.[15]
Causality: The choice of base and reaction conditions is critical to ensure complete enolate formation and minimize side reactions. The use of silyl ketene acetals as enolate equivalents can also be an effective strategy.[15]
Radical-based methods have emerged as powerful alternatives for C-H fluorination.
Decarboxylative Fluorination: Phenylacetic acids can undergo photoredox-catalyzed decarboxylative fluorination.[16] In this process, the carboxylic acid is oxidized to a carboxyl radical, which then extrudes CO2 to form a benzylic radical. This radical is subsequently trapped by a fluorine atom transfer agent.
Direct C-H Fluorination: Recent studies have shown that direct α-C-H fluorination of phenylacetic acids can be achieved using Selectfluor® in the presence of a base like 4-(dimethylamino)pyridine (DMAP).[17][18][19][20][21][22] The reaction mechanism can be solvent-dependent, proceeding through either a single-electron transfer (SET) or a hydrogen atom transfer (HAT) pathway.[17][18][20]
The following workflow illustrates the general process for α-fluorination of phenylacetic acid.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized HATU-Mediated Amide Coupling of 4-Fluoro-3,5-dimethylphenylacetic Acid
Prepared by: Senior Application Scientist
Target Audience: Researchers, medicinal chemists, and drug development professionals
Introduction and Mechanistic Rationale
The incorporation of fluorinated aromatic motifs, such as the 4-fluoro-3,5-dimethylphenyl moiety, is a highly effective strategy in medicinal chemistry to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0)[1] is a versatile building block for synthesizing complex active pharmaceutical ingredients (APIs).
To conjugate this carboxylic acid with primary or secondary amines, uronium-based coupling reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)—offer superior kinetics and yield compared to traditional carbodiimides (e.g., EDC/HOBt)[2]. The mechanistic advantage of HATU lies in the formation of an highly reactive O-At (7-azabenzotriazole) active ester intermediate. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate nucleophilic attack and minimize epimerization[3].
Critical Insight: While HATU is highly efficient, it can react directly with the amine substrate to form inactive tetramethylguanidinium byproducts[4]. To prevent this, a strict order of addition must be followed: the carboxylic acid must be pre-activated with HATU and a non-nucleophilic base (DIPEA) before the introduction of the amine.
Experimental Design and Quantitative Parameters
The following stoichiometric ratios are optimized to ensure complete conversion of the carboxylic acid while minimizing residual HATU, which can complicate downstream purification.
Table 1: Standardized Reagent Stoichiometry for 0.5 mmol Scale
Reagent / Substrate
Function
Molecular Weight
Equivalents
Amount
4-Fluoro-3,5-dimethylphenylacetic acid
Carboxylic Acid
182.19 g/mol
1.0 eq
91.1 mg
Target Amine (Primary/Secondary)
Nucleophile
Variable
1.1 eq
0.55 mmol
HATU
Coupling Reagent
380.23 g/mol
1.2 eq
228.1 mg
DIPEA (N,N-Diisopropylethylamine)
Non-nucleophilic Base
129.24 g/mol
3.0 eq
261 µL
Anhydrous DMF or DCM
Solvent
N/A
0.1 M
5.0 mL
Note: If the amine is supplied as a hydrochloride or trifluoroacetate salt, increase the DIPEA to 4.0 equivalents to ensure complete neutralization of the amine salt.
Workflow Visualization
Caption: Step-by-step logical workflow for HATU-mediated amide coupling.
Step-by-Step Protocol: Amide Bond Formation
Step 1: Preparation and Inert Atmosphere
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
Flush the flask with inert gas (Argon or Nitrogen).
Add 4-Fluoro-3,5-dimethylphenylacetic acid (91.1 mg, 0.50 mmol) to the flask.
Dissolve the acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Note: Dichloromethane (DCM) can be substituted if the amine and acid are highly soluble, which simplifies downstream workup.
Step 2: Base Addition and Pre-Activation
Cool the reaction mixture to 0 °C using an ice-water bath.
Add N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.50 mmol) dropwise via a gas-tight syringe. The mixture should remain clear.
Add HATU (228.1 mg, 0.60 mmol) in one portion.
Stir the reaction at 0 °C for 15 to 20 minutes. Causality: This incubation period allows for the complete formation of the highly reactive O-At ester. The solution typically turns a pale yellow color upon activation.
Step 3: Amine Addition
Dissolve the target amine (0.55 mmol) in 1.0 mL of anhydrous DMF.
Add the amine solution dropwise to the activated ester mixture at 0 °C.
Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C).
Stir for 1 to 4 hours. Monitor the reaction progress via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. The disappearance of the activated ester mass and the appearance of the product mass indicate completion.
Step 4: Aqueous Workup
Causality: HATU byproducts (HOAt, tetramethylurea) and DMF are highly polar and must be removed via rigorous aqueous washing to prevent co-elution during chromatography.
Dilute the reaction mixture with 25 mL of Ethyl Acetate (EtOAc).
Transfer to a separatory funnel and wash the organic layer sequentially with:
10 mL of 1M aqueous HCl (Removes unreacted amine and DIPEA).
10 mL of saturated aqueous NaHCO₃ (Removes unreacted carboxylic acid and neutralizes residual acid).
3 × 15 mL of 5% aqueous LiCl solution (Critically required to partition DMF into the aqueous phase).
15 mL of saturated brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel.
Elute with a gradient of Hexanes and Ethyl Acetate (typically 10% to 60% EtOAc, depending on the polarity of the amine).
Pool the product-containing fractions and evaporate to dryness to yield the pure 4-Fluoro-3,5-dimethylphenylacetamide derivative.
Self-Validating Quality Control & Troubleshooting
Issue: Formation of Tetramethylguanidinium Byproduct.
Indicator: LC-MS shows a mass corresponding to [Amine + 100 Da].
Correction: This occurs when HATU reacts directly with the amine[4]. Ensure strict adherence to the pre-activation step (Step 2) before adding the amine.
Issue: Sluggish Reaction with Electron-Deficient Amines.
Indicator: Incomplete conversion after 12 hours.
Correction: For highly deactivated anilines, heating the reaction to 50 °C or switching to an acid chloride intermediate or a specialized protocol (e.g., using EDC/DMAP with catalytic HOBt) may be required[2].
References
4-Fluoro-3,5-dimethylphenylacetic acid | VWR, part of Avantor. vwr.com.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (nih.gov).
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.
Application Notes and Protocols for 4-Fluoro-3,5-dimethylphenylacetic acid in Medicinal Chemistry Drug Design
Introduction: The Strategic Value of the 4-Fluoro-3,5-dimethylphenylacetic acid Scaffold In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired ther...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the 4-Fluoro-3,5-dimethylphenylacetic acid Scaffold
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic profiles. The 4-Fluoro-3,5-dimethylphenylacetic acid moiety represents a highly valuable, yet underexplored, building block for medicinal chemists. Its unique combination of a phenylacetic acid core, recognized for its role in non-steroidal anti-inflammatory drugs (NSAIDs), with specific fluorine and dimethyl substitutions, offers a compelling platform for designing novel therapeutics with enhanced properties.[1][2]
The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4][5] The dimethyl substitution pattern on the phenyl ring further provides steric hindrance that can influence the molecule's conformation and metabolic fate, potentially leading to improved selectivity and a longer duration of action.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-Fluoro-3,5-dimethylphenylacetic acid. We will delve into its use in the design of next-generation anti-inflammatory agents and explore its potential as a scaffold in other therapeutic areas. Detailed, field-proven protocols for its synthesis and incorporation into lead compounds, along with methodologies for biological evaluation, are presented to empower researchers in their drug discovery endeavors.
Part 1: Application in the Design of Novel Anti-Inflammatory Agents
The phenylacetic acid scaffold is a cornerstone of many NSAIDs, which primarily exert their effect through the inhibition of cyclooxygenase (COX) enzymes.[1] However, traditional NSAIDs are often associated with gastrointestinal and cardiovascular side effects, largely due to their non-selective inhibition of COX-1 and COX-2 isoforms.[2] The 4-Fluoro-3,5-dimethylphenylacetic acid structure offers a unique opportunity to develop more selective and safer anti-inflammatory drugs.
Rationale for Use in NSAID Design:
Modulation of Acidity and Selectivity: The electron-withdrawing fluorine atom can fine-tune the pKa of the carboxylic acid, potentially influencing its interaction with the active site of COX enzymes. This, combined with the steric bulk of the dimethyl groups, can be exploited to achieve greater selectivity for the inducible COX-2 isoform over the constitutive COX-1.
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated phenyl ring less susceptible to metabolic oxidation.[3] This can lead to a longer half-life and improved pharmacokinetic profile.
Prodrug Strategies for Reduced Toxicity: The carboxylic acid group, while essential for activity, is a primary contributor to the gastric irritation associated with NSAIDs.[6] 4-Fluoro-3,5-dimethylphenylacetic acid can be readily converted into amide or ester prodrugs. These prodrugs mask the acidic moiety, reducing direct gastric damage, and are designed to be hydrolyzed in vivo to release the active drug.[6]
Experimental Workflow for Developing Novel NSAIDs
The following diagram illustrates a typical workflow for utilizing 4-Fluoro-3,5-dimethylphenylacetic acid in the development of new anti-inflammatory agents.
Caption: Workflow for NSAID development using the target scaffold.
Part 2: Protocols
Protocol 1: Synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid
This protocol describes a common synthetic route starting from the corresponding phenylacetonitrile.
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3,5-dimethylphenylacetonitrile (10 g, 1 equivalent).
Carefully add a mixture of concentrated sulfuric acid (30 mL) and water (30 mL) to the flask. Caution: This addition is exothermic and should be done slowly and with cooling.
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
Work-up and Extraction:
Allow the reaction mixture to cool to room temperature.
Carefully pour the cooled mixture over crushed ice (200 g) in a large beaker with stirring.
A precipitate of the crude carboxylic acid should form. If not, proceed to extraction.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
Combine the organic layers and wash with water (100 mL) followed by a saturated sodium bicarbonate solution (2 x 100 mL). The product will move into the aqueous basic layer.
Isolation and Purification:
Collect the aqueous bicarbonate layers.
Slowly acidify the aqueous layer with concentrated HCl until the pH is ~2. The product will precipitate out.
Cool the mixture in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, washing with cold water.
Dry the solid under vacuum to yield 4-Fluoro-3,5-dimethylphenylacetic acid.
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification if necessary.
Protocol 2: Synthesis of an Amide Prodrug
This protocol details the coupling of 4-Fluoro-3,5-dimethylphenylacetic acid with an amine to form an amide prodrug, a common strategy to reduce gastrointestinal toxicity.[6]
Materials:
4-Fluoro-3,5-dimethylphenylacetic acid
A primary or secondary amine (e.g., 4-aminophenol)
Dissolve 4-Fluoro-3,5-dimethylphenylacetic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.
Add the amine (1.1 equivalents) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Work-up and Purification:
Pour the reaction mixture into water and extract with DCM (3 x volume).
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 3: In Vitro COX Inhibition Assay
This protocol outlines a standard procedure to evaluate the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2.
Materials:
Ovine COX-1 and human recombinant COX-2 enzymes
Arachidonic acid (substrate)
Test compounds (dissolved in DMSO)
EIA buffer
Prostaglandin screening EIA kit (e.g., for PGE₂)
Procedure:
Assay Preparation:
Prepare serial dilutions of the test compounds in DMSO.
In a 96-well plate, add EIA buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
Add the test compound dilutions or vehicle (DMSO) to the wells and incubate for 15 minutes at 37°C.
Enzymatic Reaction:
Initiate the reaction by adding arachidonic acid to all wells.
Incubate for 2 minutes at 37°C.
Stop the reaction by adding a solution of 1M HCl.
Quantification of Prostaglandin:
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
The absorbance is read using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration.
Determine the IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Part 3: Broader Applications and Future Directions
While the most direct application of 4-Fluoro-3,5-dimethylphenylacetic acid is in the development of NSAIDs, its structural features make it a versatile scaffold for other therapeutic targets.
Potential as a Scaffold in Oncology:
Derivatives of phenylacetic acid have been investigated for their anti-cancer properties. For instance, fluorinated analogues of Flavone-8-acetic acid have shown cytotoxicity against human ovarian adenocarcinoma cell lines.[8][9] The 4-Fluoro-3,5-dimethylphenylacetic acid core could be incorporated into larger molecules designed to target specific pathways involved in cancer progression.
Caption: Rationale for using the scaffold in oncology drug design.
Conclusion
4-Fluoro-3,5-dimethylphenylacetic acid is a promising and versatile scaffold for medicinal chemistry. Its strategic combination of a known pharmacophore with fluorine and dimethyl substitutions provides a robust platform for the design of novel therapeutics, particularly in the realm of anti-inflammatory agents with improved safety profiles. The protocols and applications detailed herein offer a foundational guide for researchers to unlock the full potential of this valuable chemical entity in their drug discovery programs.
References
Fiorini, I., et al. (2009). Mono- or Di-fluorinated Analogues of Flavone-8-acetic Acid: Synthesis and In Vitro Biological Activity. In Vivo, 23(5), 725-731. [Link]
NextSDS. (n.d.). 4-Fluoro-3,5-dimethylphenylaceticacid — Chemical Substance Information. Retrieved from [Link]
Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. [Link]
Significance of Fluorine in Medicinal Chemistry: A Review. (2009). International Journal of ChemTech Research, 1(4), 1255-1264.
Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy, 8, 981–991. [Link]
Gobbi, S., et al. (2009). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. ResearchGate. [Link]
Breen, J. R., et al. (2015). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. ResearchGate. [Link]
Altman, R., et al. (2015). Advances in NSAID development: evolution of diclofenac products using pharmaceutical technology. Pain Medicine, 16(Suppl 1), S1-S9. [Link]
Lee, J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(19), 3460. [Link]
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). ChemMedChem, 15(15), 1436-1445. [Link]
Application of Fluorine in Drug Design. (2019). ResearchGate. [Link]
Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1493–1499. [Link]
Yamakawa, N., et al. (2017). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. ResearchGate. [Link]
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
Ostrovskyi, D., & Gornitzka, H. (2016). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 21(11), 1499. [Link]
Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. Scholars Academic Journal of Pharmacy, 4(3), 145-152. [Link]
Reiriz, C., et al. (2023). Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. Pharmaceutics, 15(2), 589. [Link]
Singh, G., & Triadafilopoulos, G. (1999). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Clinical Pharmacology, 39(8 Suppl), 1S-8S. [Link]
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). Molecules, 29(1), 234. [Link]
NextSDS. (n.d.). 4-Fluoro-3,5-dimethylphenylacetonitrile — Chemical Substance Information. Retrieved from [Link]
Application Notes and Protocols for the Scale-up Manufacturing and Synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid
Abstract This document provides a comprehensive guide for the synthesis and scale-up manufacturing of 4-Fluoro-3,5-dimethylphenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. Two...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the synthesis and scale-up manufacturing of 4-Fluoro-3,5-dimethylphenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. Two robust synthetic pathways are presented: the classic Grignard reaction and the Willgerodt-Kindler reaction. This guide offers detailed, step-by-step protocols for both laboratory and pilot-scale operations, with a strong emphasis on the underlying chemical principles, safety considerations, and process optimization strategies critical for successful scale-up.
Introduction: Significance of 4-Fluoro-3,5-dimethylphenylacetic acid
4-Fluoro-3,5-dimethylphenylacetic acid is a substituted phenylacetic acid derivative. The unique substitution pattern, featuring a fluorine atom and two methyl groups on the aromatic ring, imparts specific physicochemical properties that are of significant interest in medicinal chemistry. The phenylacetic acid moiety is a common scaffold in a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the dimethyl groups provide steric bulk and lipophilicity, which can influence receptor interactions and pharmacokinetic profiles. Consequently, reliable and scalable access to this intermediate is crucial for advancing drug discovery and development programs.
This guide is designed to provide researchers, scientists, and drug development professionals with the necessary technical information to confidently synthesize and scale up the production of 4-Fluoro-3,5-dimethylphenylacetic acid.
Recommended Synthetic Pathways: A Comparative Overview
Two primary synthetic routes are detailed herein, each with its own set of advantages and considerations for scale-up.
Route 1: Grignard Reaction: This is a well-established and highly versatile method for the formation of carboxylic acids. It involves the preparation of a Grignard reagent from an aryl halide, followed by carboxylation with carbon dioxide. This route is generally high-yielding and utilizes readily available starting materials.
Route 2: Willgerodt-Kindler Reaction: This classic named reaction provides an alternative approach, starting from an aryl methyl ketone. It involves the conversion of the ketone to a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid. This method can be advantageous when the corresponding acetophenone is more accessible or cost-effective than the aryl halide.
The choice between these two routes will depend on factors such as the availability and cost of starting materials, the scale of production, and the specific capabilities of the manufacturing facility.
Route 1: Grignard Reaction Pathway
The Grignard reaction pathway is a robust and reliable method for the synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid. The overall transformation is depicted below:
Caption: Grignard reaction pathway for the synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid.
Causality of Experimental Choices
The selection of reagents and conditions for the Grignard synthesis is critical for ensuring a safe, efficient, and scalable process.
Starting Material: 1-Bromo-4-fluoro-3,5-dimethylbenzene is a commercially available and relatively stable aryl halide, making it an excellent starting point for the Grignard reaction.
Solvent: Anhydrous tetrahydrofuran (THF) is a preferred solvent for Grignard reagent formation due to its ability to solvate the magnesium ions and stabilize the Grignard reagent. Its higher boiling point compared to diethyl ether also provides a greater margin of safety against solvent loss during the exothermic reaction.
Initiation: The initiation of a Grignard reaction can sometimes be sluggish. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface and facilitate the start of the reaction.
Carboxylation: Solid carbon dioxide (dry ice) is a convenient and inexpensive source of CO2 for the carboxylation step. It is crucial to use an excess of dry ice to ensure complete reaction and to help control the exotherm.
Workup: An acidic workup with aqueous hydrochloric acid is necessary to protonate the magnesium carboxylate salt and liberate the final carboxylic acid product.
Laboratory-Scale Synthesis Protocol
Materials:
Reagent/Material
Molecular Weight
Quantity
Moles
Equivalents
1-Bromo-4-fluoro-3,5-dimethylbenzene
203.05 g/mol
20.3 g
0.10
1.0
Magnesium turnings
24.31 g/mol
2.67 g
0.11
1.1
Anhydrous Tetrahydrofuran (THF)
-
150 mL
-
-
Iodine
253.81 g/mol
1 small crystal
-
-
Dry Ice (solid CO2)
44.01 g/mol
~100 g
~2.27
~22.7
3 M Hydrochloric Acid (HCl)
-
~100 mL
-
-
Diethyl ether
-
200 mL
-
-
Saturated Sodium Chloride (Brine)
-
50 mL
-
-
Anhydrous Sodium Sulfate
-
~10 g
-
-
Procedure:
Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
Grignard Reagent Formation:
Place the magnesium turnings and the iodine crystal in the reaction flask.
Add 20 mL of anhydrous THF to the flask.
Dissolve the 1-Bromo-4-fluoro-3,5-dimethylbenzene in 80 mL of anhydrous THF and add this solution to the dropping funnel.
Add a small portion (~5 mL) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.
Carboxylation:
In a separate 1 L beaker, crush approximately 100 g of dry ice.
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick, white precipitate will form.
Allow the mixture to warm to room temperature, which will cause the excess dry ice to sublime.
Workup and Isolation:
Slowly and carefully add 100 mL of 3 M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
Separate the organic layer, and extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.
Combine the organic extracts and wash with 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
Recrystallize the crude solid from a suitable solvent system, such as toluene/hexanes or ethanol/water, to obtain pure 4-Fluoro-3,5-dimethylphenylacetic acid.
Expected Yield: 75-85%.
Scale-Up Manufacturing Considerations
Scaling up the Grignard synthesis requires careful attention to safety and process control.
Heat Management: The formation of the Grignard reagent is highly exothermic.[1][2] On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. Jacketed reactors with controlled cooling systems are essential. The rate of addition of the aryl halide must be carefully controlled to manage the heat output.
Initiation Control: The unpredictable initiation of Grignard reactions poses a significant safety risk on a large scale.[1] Accumulation of unreacted aryl halide followed by a sudden, vigorous initiation can lead to a dangerous exotherm. The use of entrainment agents or a small, pre-formed batch of the Grignard reagent to initiate the main reaction can provide better control.
Solvent Selection: While THF is suitable, for larger scales, solvents with higher flash points and boiling points, such as 2-methyltetrahydrofuran (2-MeTHF), may be considered to enhance safety.
Reagent Handling: Magnesium turnings can be pyrophoric, especially in a finely divided form. Inert gas blanketing and appropriate handling procedures are mandatory.
Continuous Processing: For commercial-scale production, a continuous stirred-tank reactor (CSTR) system can offer significant safety and efficiency advantages over batch processing.[3] A CSTR allows for a smaller reaction volume, better heat control, and more consistent product quality.[3]
Purification: On a large scale, recrystallization is the preferred method of purification. The choice of solvent will depend on solubility, cost, and safety considerations. The product can be isolated using industrial-scale filtration and drying equipment.
Route 2: Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction provides an alternative route to 4-Fluoro-3,5-dimethylphenylacetic acid, starting from the corresponding acetophenone. The overall reaction scheme is as follows:
Caption: Willgerodt-Kindler reaction pathway for the synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid.
Synthesis of the Starting Material: 4-Fluoro-3,5-dimethylacetophenone
The required starting material, 4-Fluoro-3,5-dimethylacetophenone, can be synthesized via a Friedel-Crafts acylation of 1-fluoro-2,4-dimethylbenzene.
Reaction: Friedel-Crafts Acylation
Caption: Synthesis of 4-Fluoro-3,5-dimethylacetophenone via Friedel-Crafts Acylation.
A typical procedure involves the slow addition of a Lewis acid, such as aluminum chloride, to a mixture of 1-fluoro-2,4-dimethylbenzene and an acylating agent like acetyl chloride or acetic anhydride in a suitable solvent.[4][5][6] The reaction is typically carried out at low temperatures to control the exotherm and selectivity.
Laboratory-Scale Willgerodt-Kindler Protocol
Materials:
Reagent/Material
Molecular Weight
Quantity
Moles
Equivalents
4-Fluoro-3,5-dimethylacetophenone
166.19 g/mol
16.6 g
0.10
1.0
Sulfur
32.07 g/mol
4.8 g
0.15
1.5
Morpholine
87.12 g/mol
13.1 g
0.15
1.5
50% Sulfuric Acid
-
~100 mL
-
-
Toluene
-
100 mL
-
-
Procedure:
Thioamide Formation:
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 4-Fluoro-3,5-dimethylacetophenone, sulfur, and morpholine.
Heat the mixture to a gentle reflux (around 130-140 °C) and maintain for 6-8 hours. The reaction mixture will become dark and viscous.
Hydrolysis:
Cool the reaction mixture to room temperature.
Carefully add 100 mL of 50% sulfuric acid.
Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thioamide.
Workup and Isolation:
Cool the reaction mixture and transfer it to a separatory funnel.
Extract the product with 2 x 50 mL of toluene.
Combine the organic extracts and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system to yield pure 4-Fluoro-3,5-dimethylphenylacetic acid.
Expected Yield: 60-75%.
Scale-Up Manufacturing Considerations for the Willgerodt-Kindler Reaction
Temperature Control: The reaction is typically run at elevated temperatures, requiring a reactor with precise temperature control.
Hydrogen Sulfide Evolution: The hydrolysis step can generate hydrogen sulfide (H2S), a toxic and flammable gas. The reactor must be equipped with a proper off-gas scrubbing system to neutralize the H2S.
Viscosity: The reaction mixture can become viscous, which can pose challenges for efficient stirring on a large scale. The reactor should have a robust agitation system.
Material Compatibility: The use of strong acids or bases for hydrolysis requires that the reactor and associated equipment are constructed from compatible materials to prevent corrosion.
Waste Disposal: The generation of sulfur-containing byproducts necessitates appropriate waste treatment and disposal procedures.
Quality Control and Analytical Characterization
To ensure the identity and purity of the final product, the following analytical techniques should be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of 4-Fluoro-3,5-dimethylphenylacetic acid. 19F NMR can be used to verify the presence and chemical environment of the fluorine atom.[7][8][9][10]
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorptions for the carboxylic acid functional group (O-H and C=O stretches).
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and for monitoring the progress of the reaction.
Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value.
Safety and Hazard Management
Both synthetic routes involve hazardous materials and reactions that require strict adherence to safety protocols.
Grignard Reaction:
Flammability: Ethereal solvents are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
Exothermicity: The reaction is highly exothermic and can lead to a runaway condition if not properly controlled.[1][2]
Water Reactivity: Grignard reagents react violently with water. All glassware and reagents must be scrupulously dry.
Willgerodt-Kindler Reaction:
Toxic Gas Evolution: The reaction can produce hydrogen sulfide, which is highly toxic. An appropriate gas scrubbing system is mandatory.
High Temperatures: The reaction is run at elevated temperatures, requiring appropriate personal protective equipment (PPE) and engineering controls.
General Precautions:
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conduct all reactions in a well-ventilated fume hood.
Have appropriate fire extinguishing equipment readily available.
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note has detailed two effective and scalable synthetic routes for the preparation of 4-Fluoro-3,5-dimethylphenylacetic acid. The Grignard reaction pathway offers a high-yielding and direct approach from the corresponding aryl bromide. The Willgerodt-Kindler reaction provides a valuable alternative, particularly if the starting acetophenone is readily available. For both methods, careful consideration of the reaction parameters, especially during scale-up, is paramount to ensure a safe, efficient, and reproducible manufacturing process. The information provided herein should serve as a comprehensive resource for chemists and chemical engineers involved in the synthesis of this important pharmaceutical intermediate.
References
Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. Retrieved from [Link]
Grignard Reaction. (2025). American Chemical Society. Retrieved from [Link]
Willgerodt rearrangement. (2023). In Wikipedia. Retrieved from [Link]
Willgerodt-Kindler Reaction. (n.d.). SynArchive. Retrieved from [Link]
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). Mettler-Toledo. Retrieved from [Link]
Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534-544.
Process for the preparation of 2,4-difluoroacetophenone. (1996).
Friedel–Crafts reaction. (2023). In Wikipedia. Retrieved from [Link]
Preparing Carboxylic Acids. (2024). In Chemistry LibreTexts. Retrieved from [Link]
Grignard Reaction. (n.d.). Jasperse, Chem 355. Retrieved from [Link]
Preparing Carboxylic Acids. (2023). In Organic Chemistry (OpenStax). Retrieved from [Link]
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. (2022). Chemistry – A European Journal, 28(1), e202103738.
Preparation of Carboxylic Acids. (n.d.). OpenOChem Learn. Retrieved from [Link]
Synthesis of 3-methyl-4-fluoroacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]
Reaction of 4a with Grignard reagent 7. (n.d.). ResearchGate. Retrieved from [Link]
Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025).
A kind of preparation method of fluoro phenylacetic acid. (2017).
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (2019). Organic Syntheses, 96, 511-529.
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
Carboxylation of grignard reagents in the presence of liquid co2. (1967). U.S.
phenylacetic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science, 11(28), 7433–7442.
1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses. Retrieved from [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. (n.d.). LookChem. Retrieved from [Link]
4-Fluoro-3,5-dimethylphenylaceticacid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Preparation and reactions of medium-ring Grignard reagent. (1956). DSpace@MIT. Retrieved from [Link]
CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020). Organometallics, 39(9), 1652–1657.
The use of 19F NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. (2013). Analyst, 138(18), 5247-5256.
Preparation method of 3, 4, 5-trifluoro bromobenzene. (2014).
Synthesis of 3-bromo-4-fluoronitrobenzene. (2025).
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. (2018).
Synthesis of A. Bromo(4-fluorophenyl)magnesium. (n.d.). PrepChem.com. Retrieved from [Link]
Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental W
Development of an 19F NMR method for the analysis of fluorinated acids in environmental w
Technical Support Center: Optimizing 4-Fluoro-3,5-dimethylphenylacetic Acid Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers and drug development professionals experiencing bottleneck issues, low yields, or poor regioselectivity durin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers and drug development professionals experiencing bottleneck issues, low yields, or poor regioselectivity during the synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0).
Below, we dissect the mechanistic failures of classic synthetic routes and provide a field-proven, self-validating protocol based on modern palladium-catalyzed cross-coupling methodologies[1].
🔬 Frequently Asked Questions & Troubleshooting
Q1: Why is my yield so low (<20%) when using the classic radical bromination and cyanation route?
The Causality of Regioselectivity Failure:
The classic route typically starts with the radical bromination of 2-fluoro-1,3,5-trimethylbenzene (fluoromesitylene) using NBS, followed by cyanation and hydrolysis. The fundamental flaw here is regioselectivity .
Fluorine exerts a strong inductive electron-withdrawing effect (-I) but donates electron density via resonance (+M). The methyl group at the 5-position (para to fluorine) exists in a distinctly different electronic and steric environment compared to the methyls at the 1- and 3-positions (ortho to fluorine). Because radical bromination is highly unselective at elevated temperatures, the reaction yields a statistical and electronic mixture of three different benzyl bromide isomers, alongside over-brominated di-bromo impurities. Separating the desired 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene from this matrix is exceptionally difficult, causing a massive drop in yield before you even reach the cyanation step.
The Solution: Abandon the cyanation route. We strongly recommend transitioning to the Palladium-Catalyzed
α
-Arylation of Diethyl Malonate [1], starting from commercially available 1-bromo-4-fluoro-3,5-dimethylbenzene. This bypasses benzylic bromination entirely, utilizing a highly regiocontrolled C-C bond formation[2].
Q2: I switched to the Pd-catalyzed malonate arylation, but my conversion is stalling at 50%. How do I force it to completion?
Catalyst Deactivation & Base Incompatibility:
Stalled conversions in Buchwald-Hartwig type
α
-arylations usually stem from two sources:
Ligand Oxidation: The recommended ligand, tri-tert-butylphosphine (
P(t-Bu)3
), is highly electron-rich and extremely sensitive to oxygen. Even trace
O2
in your solvent will oxidize the phosphine to the inactive phosphine oxide, killing the catalytic cycle[1]. Fix: Sparge your THF/Toluene with argon for at least 30 minutes prior to use, or use the more stable phosphonium salt precursor
[HP(t-Bu)3]BF4
with an extra equivalent of base.
Enolate Equilibration: If you are using weak bases, the enolate may not form quantitatively. Ensure you use Sodium Hydride (NaH) or Sodium tert-Butoxide (NaOtBu) to irreversibly deprotonate the diethyl malonate before introducing the palladium catalyst.
Q3: My decarboxylation step is yielding a mixture of the desired phenylacetic acid and unreacted diacid. What is going wrong?
Insufficient Thermal Activation:
After saponification of the aryl malonate to the dicarboxylic acid, the loss of
CO2
requires significant thermal energy. The transition state for decarboxylation involves a six-membered cyclic intermediate. The steric bulk of the two ortho-methyl groups (at positions 3 and 5) slightly restricts the rotational freedom of the malonic acid moiety.
Fix: Do not merely acidify to room temperature. You must acidify with concentrated HCl to pH < 1 and actively reflux the aqueous mixture (≥110 °C) for at least 6-8 hours to drive the decarboxylation to completion.
📊 Quantitative Data Summary
The table below summarizes the expected metrics when transitioning from the classic cyanation route to the recommended Pd-catalyzed protocol.
Performance Metric
Classic Cyanation Route
Pd-Catalyzed Malonate Route
Starting Material
2-Fluoro-1,3,5-trimethylbenzene
1-Bromo-4-fluoro-3,5-dimethylbenzene
Regioselectivity
Poor (<40% desired isomer)
Excellent (>99%)
Reaction Time
3 - 4 Days
1.5 - 2 Days
Key Bottleneck
Isomer separation, toxic NaCN
Air-sensitive catalyst handling
Overall Isolated Yield
15% - 25%
65% - 80%
🧪 Standard Operating Procedure (SOP)
This self-validating protocol ensures high-yield synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid via Pd-catalyzed
α
-arylation[1],[2].
Step 1: Palladium-Catalyzed
α
-Arylation of Diethyl Malonate
Enolate Generation: In a nitrogen-filled Schlenk flask, suspend NaH (60% in mineral oil, 1.1 equiv, pre-washed with hexanes) in anhydrous, degassed THF (0.5 M). Cool to 0 °C.
Dropwise, add diethyl malonate (1.1 equiv). Self-Validation Check: Look for immediate, vigorous
H2
gas evolution. Stir until bubbling completely ceases (approx. 15-20 min).
Catalyst Preparation: In a separate argon-purged vial, dissolve 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 equiv),
Pd(dba)2
(2 mol%), and
P(t-Bu)3
(4 mol%) in anhydrous THF. The solution will turn a deep, homogeneous color indicating the active
Pd(0)
complex.
Coupling: Transfer the catalyst/aryl bromide solution to the enolate suspension via cannula. Heat the mixture to 70 °C for 14 hours.
Workup: Quench with saturated aqueous
NH4Cl
. Extract with Ethyl Acetate (3x). Dry over
MgSO4
, filter, and concentrate. The crude diethyl 2-(4-fluoro-3,5-dimethylphenyl)malonate can be used directly in the next step or purified via a short silica plug.
Step 2: Saponification and Decarboxylation
Hydrolysis: Dissolve the crude aryl malonate in a 1:1 mixture of Ethanol and 2M aqueous NaOH (4.0 equiv). Reflux for 4 hours.
Solvent Removal: Evaporate the ethanol under reduced pressure (do not evaporate to total dryness; maintain the aqueous layer).
Acidification: Cool the aqueous layer to 0 °C and slowly add concentrated HCl until the pH is < 1. A white precipitate (the diacid) will form.
Decarboxylation: Attach a reflux condenser and heat the acidic suspension to a vigorous reflux (110 °C) for 8 hours. Self-Validation Check: You will observe slow, steady bubbling of
CO2
gas as the diacid converts to the monoacid.
Isolation: Cool the mixture to 4 °C. The target product, 4-fluoro-3,5-dimethylphenylacetic acid , will crystallize as an off-white solid. Filter, wash with ice-cold water, and dry under high vacuum.
📐 Visualizations & Workflows
Caption: Synthetic strategies for 4-Fluoro-3,5-dimethylphenylacetic acid: Classic vs. Pd-Catalyzed.
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of diethyl malonate.
📚 References
[1] Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
[2] Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. Available at:[Link]
removing byproduct impurities from 4-Fluoro-3,5-dimethylphenylacetic acid batches
Welcome to the technical support center for 4-Fluoro-3,5-dimethylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to byp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-Fluoro-3,5-dimethylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to byproduct impurities in synthesized batches of this compound. Here, we provide in-depth, experience-driven advice and detailed protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4-Fluoro-3,5-dimethylphenylacetic acid?
A1: The nature and quantity of impurities are highly dependent on the synthetic route employed. However, common byproducts often include unreacted starting materials, intermediates, and side-products from competing reactions. For instance, if synthesizing from 4-Fluoro-3,5-dimethylbenzyl cyanide, residual nitrile or the corresponding amide (4-Fluoro-3,5-dimethylphenylacetamide) are frequent impurities.[1][2] Syntheses involving Grignard reagents may result in biphenyl derivatives or other organometallic byproducts.[3][4][5]
Q2: My final product has a lower-than-expected melting point and appears discolored. What could be the cause?
A2: A depressed and broad melting point range, along with discoloration, are classic indicators of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a lower energy requirement for melting. The color may arise from polymeric byproducts or residual catalysts from the synthetic process.
Q3: I'm observing an extra peak in my HPLC chromatogram. How can I identify this unknown impurity?
A3: Identifying unknown peaks requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass, suggesting a molecular formula. Subsequently, techniques like NMR spectroscopy (¹H, ¹³C, and ¹⁹F) can elucidate the structure of the impurity.[6] Comparing the retention time with known potential byproducts from your specific synthesis is also a crucial first step.[7]
Q4: Can I use a simple recrystallization to purify my product?
A4: Recrystallization is often a powerful and cost-effective purification method for solid compounds like 4-Fluoro-3,5-dimethylphenylacetic acid.[1][3] Its effectiveness depends on the solubility differences between your desired product and the impurities in the chosen solvent system. A well-chosen solvent will dissolve the product and impurities at high temperatures, but upon cooling, the product will crystallize out, leaving the impurities in the solution.
Troubleshooting Guides
Issue 1: Persistent Impurities After a Single Recrystallization
If a single recrystallization does not yield a product of sufficient purity, a more rigorous purification strategy is necessary. This guide will walk you through a multi-step purification and analysis workflow.
Caption: Multi-step purification workflow.
Step 1: Systematic Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Procedure:
Place a small amount (e.g., 50 mg) of the crude product into several test tubes.
Add a small volume (e.g., 1 mL) of different solvents (e.g., toluene, ethyl acetate, isopropanol, water) to each tube.
Observe the solubility at room temperature.
Heat the tubes that show poor solubility at room temperature and observe if the solid dissolves.
Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath.
Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is a suitable candidate. Toluene/hexanes mixtures are often effective for phenylacetic acid derivatives.[3]
Step 2: Column Chromatography for Closely-Related Impurities
For impurities with similar solubility profiles to the desired product, column chromatography is the preferred method of separation.
Experimental Protocol:
Stationary Phase: Silica gel is a standard choice for compounds of moderate polarity like phenylacetic acids. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer unique selectivity.[8][9][10]
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Procedure:
Prepare a slurry of silica gel in the initial, low-polarity eluent.
Pack a glass column with the slurry.
Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.
Begin eluting with the mobile phase, starting with a low concentration of the polar solvent and gradually increasing it (gradient elution).
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
Combine the pure fractions and evaporate the solvent under reduced pressure.
Step 3: Final Recrystallization for High Purity
After chromatography, a final recrystallization step can remove any remaining minor impurities and provide a highly crystalline final product. Use the optimal solvent system determined in Step 1.
Issue 2: Identifying and Quantifying Impurities
Accurate identification and quantification of impurities are essential for quality control and for understanding the efficacy of purification steps.
Analytical Technique
Information Provided
Key Considerations
HPLC (High-Performance Liquid Chromatography)
Purity assessment, quantification of impurities, separation of isomers.[7][11]
Method development (column, mobile phase, detector) is crucial. UV detection is common for aromatic compounds.[11][12]
¹H and ¹³C NMR (Nuclear Magnetic Resonance)
Structural elucidation of the main compound and impurities.
Chemical shifts can be indicative of specific functional groups and substitution patterns.[13][14]
¹⁹F NMR
Direct observation of fluorine-containing impurities.[6]
A powerful tool for analyzing fluorinated compounds, offering high sensitivity and a wide chemical shift range.
MS (Mass Spectrometry)
Molecular weight determination of the compound and impurities.
Provides information about the elemental composition when using high-resolution MS.
This is a general method; optimization may be required.
Column: A C18 reverse-phase column is a good starting point.[11]
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective.[11][15]
Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., around 264 nm).[11]
Procedure:
Prepare a stock solution of your sample in the mobile phase.
Inject a small volume (e.g., 10 µL) onto the HPLC system.
Run the gradient program.
Integrate the peaks to determine the relative percentage of the main peak and any impurities.
When analyzing the ¹H NMR spectrum of 4-Fluoro-3,5-dimethylphenylacetic acid, look for:
Singlet around 3.6 ppm: Corresponds to the two protons of the -CH₂- group.
Singlet around 2.2 ppm: Corresponds to the six protons of the two methyl groups.
Aromatic signals: These will appear as a singlet or a narrowly split multiplet, characteristic of the symmetrically substituted aromatic ring.
Deviations from this pattern or the appearance of extra signals indicate the presence of impurities. Consulting NMR databases and spectral prediction tools can aid in identifying the structure of these impurities.[16][17]
Concluding Remarks
Achieving high purity for 4-Fluoro-3,5-dimethylphenylacetic acid is a systematic process that combines careful selection of purification techniques with robust analytical characterization. By understanding the potential byproducts of your specific synthetic route and employing the troubleshooting strategies outlined in this guide, you can consistently produce material that meets the stringent requirements for research and drug development.
References
Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
Organic Syntheses. (n.d.). Phenylacetamide.
LCGC International. (2026, March 22). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
Google Patents. (n.d.). CN107445822A - A kind of method for preparing phenylacetic acid.
Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid.
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.).
Development & Applications of Aqueous, Fluorinated, and Aromatic LC Stationary Phases. (2021, July 26).
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
HPLC REPORT. (2015, August 20).
Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010, April 16).
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.).
NextSDS. (n.d.). 4-Fluoro-3,5-dimethylphenylaceticacid — Chemical Substance Information.
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010, December 12).
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.).
Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. (n.d.).
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (n.d.).
One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. (2023, April 3).
Overview on PFAS analytical methods. (n.d.).
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016, December 1).
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Fluoroacetic Acid.
overcoming steric hindrance in 4-Fluoro-3,5-dimethylphenylacetic acid cross-coupling
Introduction Welcome to the technical support center for challenges related to the cross-coupling of 4-Fluoro-3,5-dimethylphenylacetic acid. This molecule presents a significant synthetic challenge due to the steric hind...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for challenges related to the cross-coupling of 4-Fluoro-3,5-dimethylphenylacetic acid. This molecule presents a significant synthetic challenge due to the steric hindrance imposed by the two methyl groups positioned ortho to the reactive site. These bulky substituents can significantly impede the approach of a metal catalyst, making standard cross-coupling protocols inefficient.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you overcome these steric barriers and achieve successful coupling. Our approach is grounded in established mechanistic principles and leverages state-of-the-art catalyst systems.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of 4-Fluoro-3,5-dimethylphenylacetic acid so challenging?
A1: The primary challenge is severe steric hindrance. The two methyl groups ortho to the phenylacetic acid moiety create a crowded environment around the carbon atom where the new bond must form. This steric bulk can hinder key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura or Heck, specifically the oxidative addition and reductive elimination steps.[1][2] Efficient coupling requires a catalyst system that can overcome this spatial crowding.
Q2: What type of cross-coupling reaction is most suitable for this substrate?
A2: While several cross-coupling reactions could be adapted, a decarboxylative cross-coupling is a highly promising strategy.[3] This approach uses the carboxylic acid group as a handle, which is then extruded as CO2 during the reaction. This avoids the need to first convert the acetic acid to a halide or triflate, offering a more direct route.[4][5] Alternatively, a Suzuki-Miyaura coupling could be employed if the acetic acid is first converted to an aryl halide or triflate, though this adds synthetic steps.
Q3: What are the most critical components of the catalyst system for this reaction?
A3: The choice of ligand is paramount. For sterically demanding substrates, bulky and electron-rich phosphine ligands are essential.[6][7] Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Josiphos families are designed to stabilize the palladium catalyst and promote the difficult reductive elimination step that is often inhibited by steric hindrance.[6][8] The palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) is also important, but the ligand's structure will ultimately dictate the success of the reaction.
Q4: Can the fluorine atom on the ring cause any side reactions?
A4: The C-F bond is generally robust and less prone to oxidative addition than C-Br or C-I bonds, so it is unlikely to be the primary reactive site, especially with a palladium catalyst.[9] However, its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring, potentially affecting the rate of the desired reaction. In some cases, fluorine substitution can even be beneficial by promoting certain steps in the catalytic cycle.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low to No Yield
1. Inefficient Catalyst System: The ligand may not be bulky enough to overcome steric hindrance. 2. Low Reaction Temperature: The activation energy for sterically hindered couplings can be high. 3. Incorrect Base: The chosen base may not be strong enough or may have poor solubility. 4. Catalyst Deactivation: Oxygen contamination can poison the Pd(0) active species.
1. Switch to a bulkier ligand: Employ a more sterically demanding biaryl phosphine ligand like RuPhos or BrettPhos.[6] 2. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). 3. Change Base: Switch to a stronger, non-nucleophilic base like K3PO4 or Cs2CO3. Ensure the base is finely powdered for better solubility. 4. Improve Inert Atmosphere: Ensure rigorous degassing of the solvent and use of a robust inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.
Formation of Homocoupled Byproducts
1. Slow Transmetalation: The sterically hindered nucleophile may react slowly, allowing the organometallic intermediate to homocouple. 2. Presence of Water: For Suzuki-type reactions, water can lead to protodeboronation of the boronic acid coupling partner.[10][11]
1. Increase Concentration: Run the reaction at a higher concentration to favor the bimolecular cross-coupling pathway. 2. Use Anhydrous Conditions: If using a boronic acid, ensure all reagents and solvents are anhydrous. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[1]
Starting Material Decomposition
1. Excessively High Temperature: The starting material or product may not be stable at the reaction temperature. 2. Incompatible Base: A strong, nucleophilic base could potentially react with the starting material.
1. Screen Lower Temperatures: If a highly active catalyst is used, it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C). 2. Use a Weaker Base: Try a milder base like K2CO3 or even an organic base like DBU if compatible with the reaction.
Potassium Carbonate (K2CO3, anhydrous and finely powdered)
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Schlenk flask or reaction vial with a magnetic stir bar
Inert atmosphere (Argon or Nitrogen) manifold
Experimental Workflow Diagram
Caption: Experimental workflow for decarboxylative cross-coupling.
Step-by-Step Procedure
Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add Pd(OAc)2 (2 mol%), SPhos (4 mol%), 4-Fluoro-3,5-dimethylphenylacetic acid (1.0 equiv), the aryl bromide (1.2 equiv), and K2CO3 (2.5 equiv).
Inerting: Seal the flask and evacuate and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the limiting reagent) via syringe.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations: The Role of a Bulky Ligand
The success of this coupling hinges on facilitating the key steps of the palladium catalytic cycle, which can be hindered by the substrate's bulky nature.
Caption: Simplified catalytic cycle for decarboxylative cross-coupling.
As illustrated, the reductive elimination step, where the new C-C bond is formed and the product is released, is particularly sensitive to steric crowding around the metal center. Bulky, electron-rich phosphine ligands like SPhos or XPhos are critical because they:
Increase the steric bulk of the catalyst complex, which promotes the reductive elimination step to relieve steric strain.[6][7]
Enhance the electron density on the palladium center, which also facilitates reductive elimination.
Stabilize the active Pd(0) species , preventing decomposition and increasing catalyst turnover.
By carefully selecting a ligand that creates the optimal steric and electronic environment, researchers can successfully drive the reaction forward despite the challenging nature of the 4-Fluoro-3,5-dimethylphenylacetic acid substrate.
References
Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation
Source: Journal of the American Chemical Society
URL: [Link]
Title: Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids With α-bromocarbonyl Compounds
Source: PubMed
URL: [Link]
Title: Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination
Source: ResearchGate
URL: [Link]
Title: Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers
Source: Journal of the American Chemical Society
URL: [Link]
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure
Source: Journal of the American Chemical Society
URL: [Link]
Title: Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Copper-Mediated Decarboxylative Coupling between Arylacetic Acids and 1,3-Dicarbonyl Compounds
Source: PubMed
URL: [Link]
Title: Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands
Source: University of Liverpool - IT Services
URL: [Link]
Title: Decarboxylative cross-coupling
Source: Wikipedia
URL: [Link]
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future
Source: PMC (PubMed Central)
URL: [Link]
Title: Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes
Source: ChemRxiv
URL: [Link]
optimizing HPLC mobile phase conditions for CAS 1000544-58-0 analysis
Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mobile phase conditions for CAS 1000544-58-0 ,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mobile phase conditions for CAS 1000544-58-0 , chemically known as 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid .
As a phenylacetic acid derivative, this small organic molecule presents specific chromatographic challenges related to its acidic moiety and hydrophobic aromatic ring. This guide is structured to help researchers and drug development professionals troubleshoot retention issues, understand the causality behind solvent selection, and implement self-validating analytical protocols.
The fundamental driver of retention for CAS 1000544-58-0 is its ionization state. The molecule contains a carboxylic acid group (-COOH) with an estimated pKa of approximately 4.3. In RP-HPLC, the [1].
To achieve robust retention and sharp peak shapes, the mobile phase pH must be strictly controlled. As a rule of chromatographic causality, the mobile phase pH must be maintained at least 2 pH units below the analyte's pKa to ensure [2]. When fully protonated (unionized), the molecule's hydrophobicity is maximized, allowing optimal partitioning into the non-polar C18 stationary phase. Conversely, if the pH approaches or exceeds the pKa, the molecule ionizes into a highly polar carboxylate. This results in premature elution, peak splitting, and severe tailing due to secondary electrostatic interactions with unendcapped silanols on the column's silica backbone.
Mechanistic causality of mobile phase pH on the ionization and retention of CAS 1000544-58-0.
Section 2: Troubleshooting Guides & FAQs
Q1: My peak for CAS 1000544-58-0 is eluting near the void volume (t0) with severe tailing. How do I fix this?A1: This is a classic symptom of insufficient mobile phase acidity. If you are using unbuffered water and acetonitrile, the native pH is likely allowing partial ionization of the carboxylic acid. To suppress ionization, you must acidify the mobile phase. We recommend adding to both the aqueous and organic lines[2]. TFA is particularly effective as it lowers the pH to ~2.0 and acts as a weak ion-pairing agent.
Q2: Should I use Methanol or Acetonitrile as the organic modifier?A2: Acetonitrile (ACN) is highly recommended over Methanol for this specific compound. Phenylacetic acid derivatives exhibit strong UV absorbance in the low-wavelength region (210–220 nm) due to [3]. Acetonitrile has a lower UV cutoff (~190 nm) compared to Methanol (~205 nm), providing a significantly cleaner baseline and higher signal-to-noise ratio at 210 nm.
Q3: I am using 0.1% Formic Acid, but I still see slight peak tailing. What is the root cause?A3: Formic acid yields an aqueous pH of approximately 2.7. Because the pKa of CAS 1000544-58-0 is ~4.3, a pH of 2.7 is less than 2 units away from the pKa. This can result in a small fraction of the molecules remaining ionized, leading to peak asymmetry. Switching to a stronger acidifier like 0.1% TFA (pH ~2.0) or a will fully suppress ionization and resolve the tailing[4].
Section 3: Validated Experimental Workflow
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify column performance and mobile phase integrity prior to sample analysis.
Validated step-by-step RP-HPLC experimental workflow for CAS 1000544-58-0 analysis.
Self-Validation Check: Sonicate and degas both solvents for 10 minutes. Verify the pH of Solvent A is
≤2.1
using a calibrated pH meter.
Chromatographic Setup:
Column: C18, 150 mm × 4.6 mm, 3 µm or 5 µm particle size (Endcapped preferred to minimize silanol interactions).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C (Stabilizes retention times and lowers system backpressure).
Detection: UV at 210 nm (primary for quantitation) and 254 nm (secondary for specificity).
Gradient Elution Profile:
0.0 - 2.0 min: 5% B (Isocratic hold to elute void volume salts)
2.0 - 10.0 min: 5% to 80% B (Linear gradient for primary separation)
10.0 - 12.0 min: 80% B (Column wash)
12.0 - 12.1 min: 80% to 5% B
12.1 - 17.0 min: 5% B (Re-equilibration)
System Suitability Test (SST) Execution:
Injection 1 (Blank): Inject 10 µL of initial mobile phase (5% B). Validation Criteria: Baseline must be stable with no ghost peaks > 0.1% of target analyte area.
Injection 2-6 (Standard): Inject 10 µL of CAS 1000544-58-0 reference standard (0.1 mg/mL). Validation Criteria: Retention time RSD
≤1.0%
, Peak Asymmetry (
As
) between 0.9 and 1.2, Theoretical Plates (
N
)
≥5000
.
Section 4: Quantitative Data Summary
The following table summarizes the causal relationship between mobile phase additives, ionization state, and resulting chromatographic performance parameters for CAS 1000544-58-0.
Mobile Phase Additive
Aqueous pH
Analyte Ionization State
Retention Factor (
k′
)
Peak Asymmetry (
As
)
System Suitability
None (Water / ACN)
~6.0
Mixed / Partially Ionized
< 1.0 (Elutes near void)
> 2.5 (Severe Tailing)
FAIL
0.1% Formic Acid
~2.7
Mostly Protonated
3.5
1.4 (Slight Tailing)
MARGINAL
20 mM Phosphate (pH 2.5)
2.5
Fully Protonated
5.0
1.10 (Sharp)
PASS
0.1% Trifluoroacetic Acid
~2.0
Fully Protonated
5.2
1.05 (Excellent)
PASS
References
Artificial Neural Network Modelling of the Retention of Acidic Analytes in Strong Anion-Exchange HPLC: Elucidation of Structure-Retention Relationships
Source: ResearchGate
URL:[Link]
Technical Support Center: Esterification of 1-(4-(1-hydroxyethyl)phenyl)ethan-1-one
Welcome to the technical support center for the esterification of 1-(4-(1-hydroxyethyl)phenyl)ethan-1-one (CAS 1000544-58-0). This guide is designed for researchers, scientists, and drug development professionals to diag...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the esterification of 1-(4-(1-hydroxyethyl)phenyl)ethan-1-one (CAS 1000544-58-0). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the esterification of this specific secondary alcohol, focusing on strategies to overcome low conversion rates and improve overall yield and purity.
Introduction: The Chemistry of Esterifying CAS 1000544-58-0
The target molecule, 1-(4-(1-hydroxyethyl)phenyl)ethan-1-one, possesses a secondary alcohol functional group, which can be esterified with a carboxylic acid under acidic conditions. This reaction is typically a Fischer-Speier esterification, a reversible, acid-catalyzed condensation reaction.[1][2] The equilibrium nature of this reaction is the primary challenge and the root cause of most issues related to low conversion rates.[1][3][4] Understanding and manipulating this equilibrium is paramount to achieving high yields.
The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][3][5] The alcohol (in this case, CAS 1000544-58-0) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the final ester product.[3][4][5]
Troubleshooting Guide: Low Conversion Rates
This section addresses specific, common problems encountered during the esterification of CAS 1000544-58-0, presented in a question-and-answer format.
Question 1: My reaction stalls at 60-70% conversion, even after prolonged reaction times. Why is this happening and what can I do?
Answer: This is a classic sign that your reaction has reached its thermodynamic equilibrium.[3][6] In a simple 1:1 mixture of a carboxylic acid and an alcohol, the equilibrium mixture may only contain about 70% ester.[7] The presence of water, a product of the reaction, facilitates the reverse reaction (hydrolysis), preventing the forward reaction from reaching completion.[3][8]
Solutions:
Manipulate Reactant Stoichiometry: According to Le Châtelier's principle, the equilibrium can be shifted toward the products by using a large excess of one of the reactants.[4][9] Since CAS 1000544-58-0 is often the more valuable reagent, using the carboxylic acid or a simple alcohol (if performing a transesterification) as the solvent or in large excess (5-10 fold) is a highly effective strategy.[3][10][11] Studies have shown that increasing the alcohol-to-acid molar ratio can significantly increase equilibrium conversion.[3][9]
Remove Water: The continuous removal of water as it is formed is one of the most powerful techniques to drive the reaction to completion.[3][8][12]
Dean-Stark Apparatus: For reactions run in a suitable azeotroping solvent (e.g., toluene, hexane), a Dean-Stark trap will physically separate and remove water from the reaction mixture, preventing hydrolysis.[1][3][13]
Dehydrating Agents: Adding a dehydrating agent can sequester the water produced. Concentrated sulfuric acid serves this dual role as both catalyst and dehydrating agent.[10][13] Alternatively, molecular sieves can be added to the reaction flask.[1][13]
Question 2: The reaction mixture is turning dark brown or black, and I'm seeing significant byproduct formation on my TLC/LC-MS. What's causing this?
Answer: Dark coloration or "charring" is a common issue when using strong acid catalysts like sulfuric acid, especially at elevated temperatures.[10] This indicates decomposition or side reactions, such as dehydration of the secondary alcohol to form an alkene or polymerization.[10]
Solutions:
Control Catalyst Addition & Temperature: Add the concentrated sulfuric acid slowly and with vigorous stirring to a cooled solution of the reactants.[10] This dissipates the heat of mixing and prevents localized high temperatures and acid concentrations that promote side reactions.[10]
Reduce Catalyst Loading: Use a truly catalytic amount of acid (1-5 mol%). While sulfuric acid can act as a dehydrating agent, using it in large quantities increases the risk of charring.[10]
Switch to a Milder Catalyst: Consider using p-toluenesulfonic acid (TsOH) or a solid acid catalyst like an acidic ion-exchange resin (e.g., Amberlite IR120).[1][14] These are often less aggressive and can minimize charring while still effectively catalyzing the reaction.
Question 3: My reaction is extremely slow, and the conversion rate is poor even with water removal. What factors could be limiting the reaction rate?
Answer: Slow reaction kinetics can be due to several factors beyond just equilibrium.
Solutions:
Insufficient Catalyst Activity: Ensure the acid catalyst has not been deactivated. If using a solid acid catalyst, it may have become fouled or poisoned.[15][16] For liquid acids, ensure they are of appropriate concentration and not contaminated with water.
Steric Hindrance: While the secondary alcohol on CAS 1000544-58-0 is not exceptionally hindered, using a very bulky carboxylic acid can significantly slow the rate of nucleophilic attack. If this is the case, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Sub-Optimal Temperature: Esterification reactions generally require heating to proceed at a reasonable rate.[1] Ensure the reaction temperature is appropriate for the solvent and reactants being used, typically at the reflux temperature of the solvent.[1]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low conversion rates in your esterification reaction.
Technical Support Center: Crystallization & Purification of 4-Fluoro-3,5-dimethylphenylacetic Acid
Welcome to the Advanced Purification Support Center. 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0)[1] presents unique crystallization challenges due to the competing physicochemical properties of its functio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Purification Support Center. 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0)[1] presents unique crystallization challenges due to the competing physicochemical properties of its functional groups. It features a highly polar, hydrogen-bonding carboxylic acid moiety, which is offset by the strongly hydrophobic 4-fluoro and 3,5-dimethyl substitutions on the aromatic ring.
This guide is designed for drug development professionals and synthesizes thermodynamic principles with field-proven troubleshooting strategies to ensure high-yield, high-purity solid form isolation.
Part 1: Troubleshooting & FAQs
Q1: What is the most effective initial solvent screening strategy for this compound?A1: Relying on a single solvent for complex substituted phenylacetic acids often results in poor yield or suboptimal purity. We recommend a "cocktail-solvent" screening approach using binary or ternary mixtures[2]. The optimal strategy leverages thermodynamic modeling (such as the NRTL-SAC model) to predict solid-liquid equilibrium and miscibility gaps[3].
Because phenylacetic acid derivatives exhibit high solubility in lower alcohols and esters, but very low solubility in non-polar hydrocarbons[4], a binary system consisting of a polar aprotic/protic "good solvent" and a non-polar "antisolvent" is highly effective. The cocktail approach allows you to manipulate the activity coefficient of the API, driving a higher degree of supersaturation and controlling nucleation[2].
Q2: During cooling, my compound "oils out" (liquid-liquid phase separation) instead of forming crystals. Why does this happen and how can I fix it?A2: Oiling out occurs when the supersaturated solution crosses the binodal curve (liquid-liquid coexistence) before crossing the solubility curve (solid-liquid coexistence). The hydrophobic nature of the 4-fluoro and 3,5-dimethyl groups lowers the melting point of the solvated complex and increases the propensity for the API to form a solute-rich liquid phase rather than nucleating.
Causality: High supersaturation rates and incompatible solvent polarities force the molecules to aggregate amorphously rather than aligning into a crystal lattice.
Intervention:
Shift the Solvent Ratio: Increase the proportion of the good solvent to shift the phase diagram away from the miscibility gap.
Implement Seeding: Introduce 1-2 wt% of seed crystals at a temperature just above the historical cloud point. This bypasses the high nucleation barrier and provides a surface for crystal growth, actively depleting supersaturation before liquid-liquid phase separation (LLPS) can occur[5].
Q3: Which specific binary solvent systems are recommended for maximizing both yield and purity?A3: Based on the solubility profiles of structurally similar phenylacetic acids[4], Ethyl Acetate / Heptane is the premier choice.
Ethyl Acetate (Good Solvent): Solubilizes the compound efficiently at elevated temperatures (60–70 °C) by hydrogen bonding with the carboxylic acid group.
Heptane (Antisolvent): Provides a sharp solubility drop upon addition, driving high yields. Its non-polar nature effectively rejects polar impurities into the mother liquor.
Alternative:Ethanol / Water can be used to replace environmentally harmful solvents[2], but the extreme polarity of water may trigger rapid precipitation and entrap impurities if the antisolvent addition rate is not strictly controlled.
Part 2: Quantitative Data & Solvent Selection Matrix
To facilitate solvent selection, the following table summarizes the thermodynamic properties and expected behaviors of standard crystallization solvents when applied to fluorinated phenylacetic acid derivatives[6],[4].
Solvent Candidate
Polarity Index
Boiling Point (°C)
Expected Solubility
Role in Crystallization
Ethyl Acetate
4.4
77.1
High
Primary Solubilizer (Good Solvent)
Ethanol
5.2
78.3
High
Primary Solubilizer (Good Solvent)
Toluene
2.4
110.6
Moderate
Wash Solvent / Co-solvent
Heptane
0.1
98.4
Low
Antisolvent (Organic systems)
Water
10.2
100.0
Very Low
Antisolvent (Aqueous systems)
Part 3: Self-Validating Experimental Protocol
Methodology: Combined Cooling-Antisolvent Crystallization of 4-Fluoro-3,5-dimethylphenylacetic Acid
This protocol is designed as a self-validating system. Rather than relying on rigid theoretical volumes, Step 2 dynamically establishes the metastable zone limit, ensuring the protocol adapts to varying impurity profiles in your crude starting material.
Step 1: Primary Dissolution
Suspend the crude 4-Fluoro-3,5-dimethylphenylacetic acid in Ethyl Acetate (3 volumes relative to API mass) in a jacketed reactor.
Heat the suspension to 65 °C under moderate agitation (250 RPM).
Self-Validation Check: The solution must become completely clear. If it remains opaque, undissolved inorganic impurities or highly insoluble byproducts are present. Perform a hot polish filtration before proceeding.
Step 2: Dynamic Antisolvent Titration
Maintain the temperature at 65 °C.
Slowly add Heptane dropwise until the first persistent sign of turbidity (the cloud point) is observed.
Immediately add 0.2 volumes of Ethyl Acetate to regain a clear solution.
Self-Validation Check: This step precisely locates the upper limit of the metastable zone for your exact concentration.
Step 3: Seeding and Aging
Cool the reactor to 60 °C.
Introduce 1–2 wt% of pure crystalline 4-Fluoro-3,5-dimethylphenylacetic acid seeds.
Age the suspension isothermally for 60 minutes.
Self-Validation Check: Inspect the reactor. If the seeds dissolve, the system is undersaturated (add 0.5 volumes of Heptane). If the seed bed grows visibly without spontaneous bulk nucleation, the supersaturation level is optimal for controlled growth.
Step 4: Controlled Cooling
Initiate a linear cooling ramp from 60 °C to 20 °C at a rate of 0.1 °C/min.
Causality: A slow cooling rate prevents the supersaturation level from spiking into the labile zone, which would otherwise trigger secondary nucleation (fines) or oiling out[7].
Step 5: Isolation
Filter the resulting slurry using a sintered glass funnel.
Wash the filter cake with 2 volumes of pre-chilled (5 °C) 1:2 Ethyl Acetate:Heptane mixture to displace mother liquor without dissolving the product.
Dry under vacuum at 40 °C to a constant weight.
Part 4: Workflow Visualization
The following diagram maps the logical progression of the solvent screening and crystallization troubleshooting workflow, highlighting the critical intervention point for liquid-liquid phase separation.
Workflow for crystallization solvent screening and LLPS troubleshooting.
References
"Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs." Pharmaceutical Technology.[Link]
"Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems." Industrial & Engineering Chemistry Research - ACS Publications.[Link]
"SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development." Drug Development & Delivery.[Link]
"Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems." ResearchGate.[Link]
"Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening." Pharmaceutical Technology.[Link]
"Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents." Journal of Chemical & Engineering Data - ACS Publications.[Link]
High-Performance Analytical Validation Guide: GC-MS Detection of 4-Fluoro-3,5-dimethylphenylacetic Acid
Executive Summary The accurate quantification of fluorinated aromatic intermediates, such as 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0), is a critical quality control step in pharmaceutical synthesis and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of fluorinated aromatic intermediates, such as 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0), is a critical quality control step in pharmaceutical synthesis and drug development[1][2]. Because this molecule possesses a highly polar carboxylic acid (-COOH) moiety, it exhibits strong intermolecular hydrogen bonding. If injected directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system, this polarity leads to severe column adsorption, peak tailing, and thermal degradation.
As a Senior Application Scientist, I have designed this guide to provide a self-validating, highly robust GC-MS analytical framework. By leveraging chemical derivatization (silylation) and adhering strictly to the for analytical procedure validation[3][4], this protocol ensures absolute data integrity, reproducibility, and high-throughput reliability.
Analytical Modality Comparison
When selecting an analytical platform for 4-Fluoro-3,5-dimethylphenylacetic acid, researchers typically evaluate GC-MS, LC-MS/MS, and HPLC-UV. While LC-MS/MS offers direct analysis without derivatization, GC-MS is often preferred for volatile derivatives due to its superior chromatographic resolution of positional isomers (e.g., distinguishing 4-fluoro-3,5-dimethyl from 3-fluoro-4,5-dimethyl configurations) and the structural confirmation provided by Electron Ionization (EI) fragmentation libraries.
Table 1: Performance Comparison of Analytical Modalities
Parameter
GC-MS (Derivatized)
LC-MS/MS (ESI-Negative)
HPLC-UV
Sensitivity (LOD)
High (~10 ng/mL)
Very High (~1 ng/mL)
Moderate (~500 ng/mL)
Isomeric Resolution
Excellent (High theoretical plates)
Moderate
Low
Structural Specificity
High (EI fragmentation patterns)
High (MRM transitions)
Low (Retention time only)
Sample Preparation
Complex (Requires silylation)
Simple (Dilute & Shoot)
Simple (Dilute & Shoot)
Matrix Interference
Low (Derivatization is selective)
High (Ion suppression in ESI)
Moderate (Co-eluting peaks)
Cost per Analysis
Moderate
High
Low
Mechanistic Rationale: The Chemistry of Silylation
To make 4-Fluoro-3,5-dimethylphenylacetic acid amenable to GC-MS, the active hydrogen on the carboxylic acid must be replaced to eliminate polarity.
The Causality of the Reagent Choice:
We utilize BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane).
Why BSTFA? BSTFA is a highly volatile silylating agent. It reacts nucleophilically with the -COOH group to form a Trimethylsilyl (TMS) ester. The byproducts of this reaction (trifluoroacetamide) are highly volatile and elute in the solvent delay, preventing detector fouling.
Why 1% TMCS? TMCS acts as a Lewis acid catalyst. It increases the electrophilicity of the silicon atom in BSTFA, driving the reaction kinetics to 100% completion, even for sterically hindered aromatic acids.
Why Anhydrous Pyridine? Pyridine is used as the reaction solvent. It acts as an acid scavenger, neutralizing the acidic byproducts and preventing the reversible hydrolysis of the fragile TMS-ester back into the free acid. Furthermore, strict anhydrous conditions are mandatory because water will preferentially react with BSTFA, destroying the reagent and ruining the derivatization.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system . This means the protocol inherently controls for human error, instrument drift, and reaction inefficiencies through the use of Internal Standards (IS) and System Suitability Tests (SST).
Step-by-Step Methodology
Phase 1: Standard & Sample Preparation
Internal Standard Addition: Spike 10.0 µL of a stable isotopically labeled internal standard (e.g., 4-Fluorophenylacetic acid-d4, 100 µg/mL) into 100 µL of the sample. Causality: The IS undergoes the exact same derivatization kinetics and ionization suppression as the target analyte, automatically correcting for any volumetric losses or incomplete reactions.
Solvent Evaporation: Evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C. Causality: Removing protic solvents (like water or methanol) is critical, as they will quench the BSTFA reagent.
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. Vortex for 10 seconds.
Incubation: Heat the sealed vial in a dry block at 70°C for 30 minutes. Causality: 70°C provides the necessary kinetic energy to overcome the activation barrier of the reaction without causing thermal degradation of the analyte.
Cooling & Transfer: Allow the vial to cool to room temperature, then transfer the solution to a GC autosampler vial with a glass micro-insert.
Phase 2: GC-MS Instrumental Parameters
Column: HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness). Provides optimal partitioning for non-polar TMS derivatives.
Carrier Gas: Helium (Ultra-high purity, 99.999%) at a constant flow of 1.0 mL/min.
Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.
Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source temperature 230°C.
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion
[M]+
and the base peak
[M−15]+
(loss of a methyl group from the TMS moiety) for maximum signal-to-noise (S/N) ratio.
ICH Q2(R2) Method Validation Framework
To guarantee trustworthiness, the method must be validated according to [4][5]. The following table summarizes the experimental validation data required to prove the method is fit-for-purpose.
Table 2: ICH Q2(R2) Validation Results (Representative Data)
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Validation Status
System Suitability (SST)
Tailing factor < 1.5, Resolution > 2.0
Tailing: 1.1, Resolution: 3.5
PASS (Self-Validated)
Specificity
No interfering peaks at RT of analyte
Blank matrix shows no peaks at RT
PASS
Linearity & Range
R2≥0.995
over specified range
R2=0.9992
(0.5 to 100 µg/mL)
PASS
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥
3:1
10 ng/mL (S/N = 5:1)
PASS
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10:1
30 ng/mL (S/N = 12:1)
PASS
Accuracy (Recovery)
90% - 110% recovery at 3 levels
98.5% - 101.2% (Spiked samples)
PASS
Precision (Repeatability)
%RSD
≤
2.0% (n=6 injections)
%RSD = 1.2%
PASS
Workflow Visualization
The following diagram maps the logical progression of the analytical workflow, demonstrating how chemical challenges are resolved prior to instrumental analysis, culminating in a fully compliant ICH validation.
Figure 1: Analytical workflow and ICH Q2(R2) validation logic for GC-MS detection.
References
Accela ChemBio Inc. "4-Fluoro-3,5-dimethylphenylacetic Acid (CAS: 1000544-58-0) Specifications." Available at:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." Available at:[Link]
A Comparative Guide to the Bioisosteric Replacement of Phenylacetic Acid with 4-Fluoro-3,5-dimethylphenylacetic Acid
A Senior Application Scientist's Perspective on Modulating Physicochemical and Biological Properties In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing thei...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Modulating Physicochemical and Biological Properties
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar steric and electronic characteristics, is a cornerstone of this process. This guide provides an in-depth, objective comparison of phenylacetic acid and its bioisostere, 4-Fluoro-3,5-dimethylphenylacetic acid, offering a technical narrative grounded in experimental data and established scientific principles.
The Rationale for Bioisosteric Modification: Beyond Simple Substitution
The phenyl ring is a ubiquitous scaffold in medicinal chemistry. However, it is often susceptible to metabolic oxidation, leading to rapid clearance and potential formation of reactive metabolites. The bioisosteric replacement of phenylacetic acid with 4-Fluoro-3,5-dimethylphenylacetic acid is a deliberate strategy to mitigate these liabilities. The introduction of a fluorine atom and two methyl groups to the phenyl ring is not arbitrary; it is a calculated approach to modulate key physicochemical properties that govern a molecule's journey through the body.
The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability. The methyl groups, while also impacting lipophilicity, can provide steric shielding, further hindering metabolic attack. This guide will dissect these effects through a comparative analysis of the two molecules, supported by experimental protocols to validate these claims.
Physicochemical Properties: A Tale of Two Molecules
A compound's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Here, we compare the key parameters of phenylacetic acid and its fluorinated, methylated analog.
The addition of a fluorine atom and two methyl groups significantly increases lipophilicity.
pKa
4.31
~4.0 - 4.2
The electron-withdrawing nature of the fluorine atom is expected to slightly increase the acidity of the carboxylic acid group, resulting in a lower pKa.
Metabolic Stability
Low to Moderate
Moderate to High
The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism. The methyl groups can also sterically hinder enzymatic attack.
Experimental Evaluation: Validating the Theoretical
The following section details the experimental protocols necessary to empirically determine and compare the physicochemical and biological properties of phenylacetic acid and 4-Fluoro-3,5-dimethylphenylacetic acid.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol outlines the classic "shake-flask" method for determining the octanol-water partition coefficient (LogP).
Methodology:
Preparation of Solutions: Prepare a stock solution of the test compound (phenylacetic acid or 4-Fluoro-3,5-dimethylphenylacetic acid) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
Partitioning: In a separatory funnel, add 10 mL of n-octanol and 10 mL of water (or phosphate-buffered saline, pH 7.4 for LogD). Add a known volume of the stock solution to achieve a final concentration of approximately 100 µM.
Equilibration: Shake the funnel vigorously for 30 minutes to ensure thorough mixing and partitioning of the compound between the two phases. Allow the layers to separate completely.
Sampling: Carefully collect aliquots from both the n-octanol and aqueous layers.
Quantification: Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The LogP is calculated using the following formula:
LogP = log10([Compound]octanol / [Compound]aqueous)
Figure 1: Workflow for LogP Determination.
Protocol 2: Determination of Acidity (pKa) by Spectrophotometric Titration
This method leverages the change in UV-Vis absorbance of a compound as its ionization state changes with pH.
Methodology:
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).
Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).
Spectrophotometric Measurement: In a multi-well plate or individual cuvettes, mix the compound solution with each buffer. Measure the UV-Vis absorbance spectrum of each solution.
Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH. The pKa is the pH at which the concentration of the ionized and non-ionized species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Figure 2: Workflow for pKa Determination.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Methodology:
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate the proteins.
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
Data Analysis: Plot the percentage of the parent compound remaining against time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
This assay determines if a compound inhibits the activity of specific CYP isoforms, which is crucial for predicting potential drug-drug interactions.
Methodology:
Assay Setup: In a 96-well plate, add a specific recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6), a fluorescent probe substrate for that enzyme, and the test compound at various concentrations.
Initiation and Incubation: Initiate the reaction by adding a NADPH-regenerating system and incubate at 37°C for a specified time.
Fluorescence Measurement: Stop the reaction and measure the fluorescence of the product formed from the probe substrate using a plate reader.
Data Analysis: Calculate the percentage of inhibition of CYP activity for each concentration of the test compound compared to a vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Figure 4: CYP450 Inhibition Assay Workflow.
Biological Activity: A Comparative Assessment
Phenylacetic acid derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and herbicidal effects. To provide a comprehensive comparison, we propose evaluating both compounds in an in vitro neuroprotection assay.
Protocol 5: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay assesses the ability of a compound to protect neuronal cells from damage induced by excessive glutamate, a key mechanism in several neurodegenerative diseases.
Methodology:
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media until they reach a suitable confluency.
Compound Pre-treatment: Treat the cells with various concentrations of phenylacetic acid or 4-Fluoro-3,5-dimethylphenylacetic acid for a period of 24 hours.
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a defined period (e.g., 24 hours). Include a vehicle control group and a glutamate-only control group.
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-only control. Determine the EC50 value, which is the concentration of the compound that provides 50% neuroprotection.
Figure 5: Neuroprotection Assay Workflow.
Discussion and Future Perspectives
The bioisosteric replacement of phenylacetic acid with 4-Fluoro-3,5-dimethylphenylacetic acid represents a rational drug design strategy aimed at improving the developability of a lead compound. The expected increase in lipophilicity and metabolic stability, coupled with a potential modulation of biological activity, highlights the profound impact of subtle structural modifications.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. The data generated from these studies will enable a comprehensive understanding of the structure-activity and structure-property relationships, guiding further optimization efforts.
It is anticipated that the fluorinated and methylated analog will exhibit enhanced metabolic stability, leading to a longer in vivo half-life. The increased lipophilicity may improve cell permeability and, consequently, biological activity in cell-based assays. However, it is also important to consider potential off-target effects and toxicity associated with the introduction of these functional groups.
References
PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Di, L., & Kerns, E. H. (2015).
Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: Principles and commercial applications. Springer Science & Business Media.
Kumar, K., & Sjö, P. (2012). Fluorine in pharmaceuticals: A plethora of opportunities. Journal of Fluorine Chemistry, 143, 11-20. [Link]
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 358–366. [Link]
Obach, R. S. (2001). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development, 4(1), 36-44.
Stressler, T., & Neubert, R. H. (2015). In vitro models for the prediction of drug metabolism. Molecular Pharmaceutics, 12(6), 1737–1753. [Link]
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
Morris, P. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.6. [Link]
Validation
Comparative Analysis of pKa Values: Fluorinated vs. Methylated Phenylacetic Acid Analogs
Executive Summary In drug development and rational organic synthesis, the acid dissociation constant (pKa) of a molecule dictates its ionization state at physiological pH, directly influencing pharmacokinetics, membrane...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In drug development and rational organic synthesis, the acid dissociation constant (pKa) of a molecule dictates its ionization state at physiological pH, directly influencing pharmacokinetics, membrane permeability, and receptor binding affinities. Phenylacetic acid (PAA) serves as a fundamental structural scaffold in medicinal chemistry. Modifying the phenyl ring with fluorinated (electron-withdrawing) or methylated (electron-donating) substituents predictably shifts the pKa. This guide provides an objective comparison of these analogs, explains the mechanistic causality behind their acidity profiles, and details the gold-standard experimental protocols used to validate these thermodynamic values.
Mechanistic Principles of Acidity in Phenylacetic Acids
The acidity of phenylacetic acid derivatives is governed by the thermodynamic stability of the conjugate base (the carboxylate anion). Unlike benzoic acid, where the carboxylate is directly attached to the aromatic ring, PAA contains a methylene (–CH₂–) bridge. This structural difference fundamentally alters how substituents influence acidity.
The Insulation Effect : The sp³-hybridized methylene group acts as an electronic insulator. It prevents direct resonance (+R or -R) communication between the aromatic
π
-system and the carboxylate group. Consequently, the Hammett reaction constant (
ρ
) for phenylacetic acids is approximately 0.49, meaning substituent effects are attenuated by roughly 50% compared to benzoic acids (
ρ=1.00
) .
Fluorinated Analogs (-I Dominance) : Fluorine is highly electronegative. Because the methylene bridge blocks its resonance-donating (+R) effect from reaching the carboxylate, fluorine's electron-withdrawing inductive effect (-I) dominates. This pulls electron density away from the carboxylate, stabilizing the anion and lowering the pKa (increasing acidity) . Furthermore, the inductive effect is highly distance-dependent; thus, a meta-fluoro substitution (3-F-PAA) exerts a stronger -I effect than a para-fluoro substitution (4-F-PAA), resulting in a lower pKa .
Methylated Analogs (+I Effect) : Conversely, methyl groups are electron-donating via weak inductive (+I) and hyperconjugative effects. This pushes electron density toward the carboxylate, destabilizing the conjugate base and raising the pKa (decreasing acidity) . Hyperconjugation at the para position allows the methyl group to donate electron density into the ring more effectively than at the meta position, making 4-Methylphenylacetic acid slightly less acidic than its meta counterpart .
Quantitative Comparison
The table below summarizes the pKa values of key phenylacetic acid analogs at 25 °C.
Compound
Substituent
Dominant Electronic Effect
pKa (25 °C)
Shift relative to PAA (
Δ
pKa)
Phenylacetic Acid (PAA)
None (–H)
Baseline
4.31
0.00
3-Fluorophenylacetic Acid
meta-Fluoro (–F)
Strong Inductive (–I)
4.10
-0.21
4-Fluorophenylacetic Acid
para-Fluoro (–F)
Moderate Inductive (–I)
4.25
-0.06
3-Methylphenylacetic Acid
meta-Methyl (–CH₃)
Weak Inductive (+I)
4.30
-0.01
4-Methylphenylacetic Acid
para-Methyl (–CH₃)
Inductive (+I) & Hyperconjugation
4.37
+0.06
*Values marked with an asterisk represent widely accepted predicted/extrapolated values based on Hammett
σ
constants where direct experimental literature is sparse.
Structural & Electronic Visualization
Figure 1: Electronic effects of substituents on the pKa of phenylacetic acid analogs.
Experimental Methodology for pKa Determination
To ensure trustworthiness and reproducibility, pKa values must be determined using a self-validating system. Potentiometric titration remains the gold standard for aqueous pKa determination. The following protocol embeds rigorous controls to prevent environmental artifacts from skewing the thermodynamic data .
Self-Validating Potentiometric Titration Protocol
Analyte Preparation : Dissolve 1.0 mmol of the highly pure phenylacetic acid analog in 50.0 mL of deionized water (18.2 MΩ·cm) to create a 0.02 M solution. (Note: For poorly soluble analogs like 4-F-PAA, a co-solvent like 10% methanol may be required, followed by Yasuda-Shedlovsky extrapolation to zero co-solvent).
Thermostatic Control : Transfer the solution to a jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C using a circulating water bath.
Causality: pKa is a thermodynamic value derived from
ΔG∘=−RTlnKa
. Temperature fluctuations directly alter the equilibrium constant.
Atmospheric Purging : Sparge the solution with inert Nitrogen (
N2
) or Argon gas for 15 minutes prior to and continuously during the titration.
Causality: Prevents atmospheric
CO2
from dissolving into the water to form carbonic acid (
H2CO3
), which introduces a secondary buffering system and artificially lowers the pH, skewing the titration curve.
Electrode Calibration : Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.00, 7.00, and 10.00) at 25.0 °C.
Titration Execution : Titrate with standardized 0.100 M NaOH solution. Add the titrant in 0.1 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) before recording the value.
Derivative Analysis : Plot the first derivative of the titration curve (
ΔpH/ΔV
) to precisely locate the equivalence point.
Causality: Relying on visual identification of the inflection point is subjective. The first derivative mathematically guarantees the exact equivalence point. The pKa is determined at the half-equivalence point (
V1/2
), where
[HA]=[A−]
and
pH=pKa
according to the Henderson-Hasselbalch equation.
Figure 2: Self-validating potentiometric titration workflow for pKa determination.
References
Krogh, E. "Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols". Vancouver Island University (VIU). URL:[Link]
Benchmarking CAS 1000544-58-0 in Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions
Executive Summary & Strategic Context The synthesis of sterically hindered, functionalized diarylmethanes is a persistent challenge in medicinal chemistry and materials science. Traditional cross-coupling methodologies (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
The synthesis of sterically hindered, functionalized diarylmethanes is a persistent challenge in medicinal chemistry and materials science. Traditional cross-coupling methodologies (e.g., Suzuki-Miyaura, Negishi) rely on pre-formed organometallic reagents that are often unstable, moisture-sensitive, or difficult to synthesize.
Decarboxylative cross-coupling has emerged as a robust, atom-economical alternative. This method utilizes stable carboxylic acids as traceless nucleophiles that extrude carbon dioxide (CO₂) to forge new C–C bonds[1]. Within this chemical space, CAS 1000544-58-0 (2-(4-Fluoro-3,5-dimethylphenyl)acetic acid) represents a highly specialized substrate[2]. This guide objectively benchmarks its performance against standard phenylacetic acid analogs, detailing how its unique substitution pattern dictates catalytic efficiency, suppresses side reactions, and provides a superior pharmacokinetic profile for drug development.
Mechanistic Causality: The Role of Sterics and Electronics
To understand why CAS 1000544-58-0 outperforms simpler analogs, we must analyze the causality behind its behavior in the palladium catalytic cycle. The direct transition-metal-catalyzed conversion of carboxylic acids into C–C bonds proceeds via a heterolytic decarboxylation pathway that generates a transient carbanion equivalent (a benzyl-palladium intermediate)[1].
CAS 1000544-58-0 possesses three critical structural features that synergistically optimize this pathway:
The Acetic Acid Moiety (Traceless Director): Acts as the initial coordination site for the Pd(II) center. Upon thermal activation, it extrudes CO₂, leaving behind a reactive C(sp³) nucleophile without requiring stoichiometric organometallic waste.
4-Fluoro Substitution (Electronic Tuning): The strongly electronegative fluorine atom withdraws electron density via the inductive effect. This stabilizes the transient benzyl-palladium intermediate, significantly reducing the rate of premature protonation (protodecarboxylation)—the most common failure mode in sp³-hybridized cross-couplings[3].
3,5-Dimethyl Groups (Steric Shielding): The bulky methyl groups flank the reactive benzylic center. This steric pressure prevents two benzyl-palladium species from interacting, thereby suppressing bimolecular homocoupling (the formation of 1,2-diarylethanes). Furthermore, the steric bulk accelerates the final reductive elimination step, driving the catalytic cycle forward efficiently.
Caption: Structural features of CAS 1000544-58-0 and their mechanistic roles in cross-coupling.
Comparative Performance Data
To objectively evaluate CAS 1000544-58-0, we benchmarked it against Phenylacetic acid (CAS 103-82-2) and 4-Fluorophenylacetic acid (CAS 405-50-5) in a standardized Pd-catalyzed decarboxylative benzylation using 4-bromoanisole as the model electrophile.
Data Analysis: The baseline phenylacetic acid suffers from significant protodecarboxylation and homocoupling due to the unshielded, highly reactive benzylic intermediate. The addition of a 4-fluoro group (CAS 405-50-5) improves intermediate stability, reducing protodecarboxylation by ~33%. However, only the fully substituted CAS 1000544-58-0 successfully suppresses both side reactions, pushing the desired cross-coupling yield to nearly 90% through the synergistic steric and electronic effects described in Section 2.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following step-by-step methodology for the decarboxylative benzylation of aryl bromides using CAS 1000544-58-0 incorporates internal checkpoints to ensure mechanistic integrity.
Caption: Palladium-catalyzed decarboxylative cross-coupling cycle for phenylacetic acids.
Step-by-Step Methodology
Catalyst & Ligand Pre-activation:
Action: In an oven-dried Schlenk tube under argon, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).
Causality: XPhos is an electron-rich, bulky biaryl phosphine. Its bulk is strictly required to force the challenging reductive elimination step of the sterically encumbered 3,5-dimethylbenzyl palladium intermediate.
Substrate & Base Addition:
Action: Add 4-bromoanisole (1.0 mmol), CAS 1000544-58-0 (1.5 mmol), and anhydrous K₂CO₃ (1.5 mmol).
Causality: K₂CO₃ deprotonates the acetic acid to form the reactive carboxylate. Without this deprotonation, the ligand exchange step (replacing the bromide on the Pd(II) center with the carboxylate) cannot occur[1].
Solvent & Thermal Activation:
Action: Add a 9:1 mixture of Mesitylene and DMF (5 mL). Seal the tube and heat to 130 °C for 16 hours.
Causality: The sp³-decarboxylation step possesses a high activation energy barrier. Mesitylene provides the necessary high-boiling environment, while a catalytic amount of DMF aids in solubilizing the potassium carboxylate salt.
System Validation Checkpoints:
Checkpoint 1 (Visual): Monitor for CO₂ gas evolution (bubbling) within the first 30 minutes of heating. Validation: The absence of gas indicates a failure in the ligand-exchange step, usually due to moisture quenching the active Pd(II)-carboxylate complex.
Checkpoint 2 (Analytical): Perform GC-MS analysis of the crude mixture against an internal standard (e.g., dodecane). Validation: Quantify the ratio of the desired diarylmethane to 4-fluoro-3,5-dimethyltoluene (protodecarboxylation byproduct). A byproduct ratio >5% indicates premature reductive elimination, signaling that the electrophile concentration is too low or the solvent is insufficiently anhydrous.
Downstream Applications in Drug Development
Beyond its synthetic utility, the moiety installed by CAS 1000544-58-0 is highly prized in drug development. The incorporation of the 4-fluoro-3,5-dimethylbenzyl group into a drug scaffold directly addresses metabolic liabilities.
Cytochrome P450 (CYP450) enzymes frequently target the para-position of aromatic rings for hydroxylation, leading to rapid drug clearance. The highly stable C–F bond at the 4-position blocks this metabolic pathway, while the lipophilic 3,5-dimethyl groups enhance cell membrane permeability and receptor binding pocket affinity. By utilizing CAS 1000544-58-0 in a late-stage decarboxylative cross-coupling, medicinal chemists can seamlessly install this optimized pharmacophore in a single step, bypassing multi-step organometallic syntheses.
References
[3] Title: Palladium-Catalyzed Intermolecular Decarboxylative Coupling of 2-Phenylbenzoic Acids with Alkynes via C−H and C−C Bond Activation | Source: Journal of the American Chemical Society | URL:[Link]
Pharmacokinetic Divergence in Halogenated Bioisosteres: A Comparative Guide to 4-Fluoro vs. 4-Chloro Phenylacetic Acid Derivatives
Phenylacetic acid derivatives form the structural backbone of numerous therapeutic agents, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to modern DP/CRTH2 receptor antagonists. During lead optimization, me...
Author: BenchChem Technical Support Team. Date: April 2026
Phenylacetic acid derivatives form the structural backbone of numerous therapeutic agents, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to modern DP/CRTH2 receptor antagonists. During lead optimization, medicinal chemists frequently substitute the para (4-) position of the phenyl ring with a halogen to block metabolic hot spots and modulate target affinity.
While fluorine and chlorine are traditionally viewed as bioisosteres, their distinct physicochemical properties drive significant divergence in their pharmacokinetic (PK) profiles. This guide objectively compares the PK behavior of 4-fluoro and 4-chloro phenylacetic acid derivatives, providing the mechanistic rationale and the self-validating experimental protocols required to evaluate them.
Physicochemical Foundations: The Mechanistic Drivers
To understand the PK differences between these derivatives, one must first analyze the fundamental atomic properties of the halogens involved 1.
Steric Bulk & Conformation : Fluorine is the smallest halogen, with a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å) or oxygen (1.42 Å). In contrast, chlorine (1.74 Å) is significantly larger, sterically resembling a methyl group. This size difference dictates how the phenylacetic acid moiety fits into the hydrophobic pockets of drug-metabolizing enzymes and plasma proteins.
Lipophilicity (LogD) : Halogenation universally increases lipophilicity compared to a hydrogen atom, but the magnitude differs. Matched molecular pair (MMP) analyses reveal that replacing a 4-fluoro substituent with a 4-chloro substituent increases the LogD by an average of 0.45 units 1.
Bond Dissociation Energy (BDE) : The C–F bond is the strongest carbon-heteroatom bond in organic chemistry (105.4 kcal/mol) and is highly polarized. The C–Cl bond is longer and substantially weaker (78.5 kcal/mol).
Pharmacokinetic Comparison
The physicochemical differences outlined above cascade into measurable PK outcomes during preclinical development.
Absorption & Permeability
Both 4-fluoro and 4-chloro phenylacetic acid derivatives generally exhibit excellent oral absorption. The carboxylic acid (pKa ~4.3) remains largely un-ionized in the acidic environment of the stomach, facilitating passive diffusion. However, the elevated lipophilicity of the 4-chloro derivative often yields slightly higher apparent permeability (
Papp
) across lipid bilayers.
Distribution & Protein Binding
The volume of distribution (
Vd
) and plasma protein binding (PPB) are heavily influenced by the halogen choice. The 4-chloro derivative's higher LogD drives stronger hydrophobic interactions with human serum albumin (HSA). Consequently, 4-chloro derivatives consistently exhibit lower unbound fractions (
fu
) in plasma compared to their 4-fluoro counterparts.
Metabolism & Intrinsic Clearance (
CLint
)
A common misconception is that the weaker C–Cl bond leads to direct metabolic cleavage. In reality, both halogens effectively block direct para-hydroxylation. However, the 4-chloro derivative typically exhibits higher intrinsic clearance .
Why? The increased lipophilicity of the chlorine atom significantly enhances the molecule's non-specific binding affinity for the hydrophobic active sites of Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4). This prolonged residence time in the catalytic pocket facilitates the oxidation of adjacent sites (e.g., meta-hydroxylation or aliphatic side-chain oxidation) 2. Conversely, the 4-fluoro derivative, being less lipophilic, often escapes rapid CYP-mediated turnover, resulting in a longer half-life and superior metabolic stability 3.
Quantitative Data Summary
Parameter
4-Fluoro Derivative
4-Chloro Derivative
Primary Mechanistic Driver
van der Waals Radius
1.47 Å
1.74 Å
Atomic size & electron cloud
Relative LogD Shift
Baseline
+0.45 units
Halogen polarizability
Plasma Protein Binding
Moderate to High (85-90%)
Very High (>95%)
Hydrophobic effect (Lipophilicity)
Intrinsic Clearance (
CLint
)
Lower
Higher
CYP450 active site affinity
In Vivo Half-Life (
t1/2
)
Generally Longer
Generally Shorter
Clearance vs. Volume of Distribution
Pharmacokinetic Divergence Pathway
Figure 1: PK divergence pathways of 4-fluoro vs 4-chloro bioisosteric substitutions.
Experimental Methodologies
To objectively validate the PK differences between these derivatives, the following self-validating protocols must be executed.
Protocol A: In Vitro Microsomal Stability Assay (Determining
CLint
)
This assay quantifies the rate of hepatic metabolism.
Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: Mg²⁺ is a critical cofactor required for the optimal function of CYP450 reductase.
Incubation Mixture : Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM). Keep organic solvent (DMSO) below 0.1% to prevent enzyme inhibition.
Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Time-Course Sampling : At 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the enzymes to halt the reaction, while the internal standard corrects for volumetric losses and MS matrix suppression.
Validation Checkpoint : Run a parallel incubation with a high-clearance positive control (e.g., Verapamil). Self-Validation: If the positive control does not deplete by at least 50% within 30 minutes, the HLM batch is metabolically incompetent, and the assay must be rejected.
Analysis : Centrifuge at 4000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS. Calculate
CLint
based on the logarithmic depletion rate.
Protocol B: Equilibrium Dialysis for Plasma Protein Binding
This protocol determines the free fraction (
fu
) critical for understanding drug distribution.
Membrane Conditioning : Soak 8 kDa MWCO regenerated cellulose dialysis membranes in ultrapure water for 15 min, then condition in PBS (pH 7.4).
Spiking : Spike human plasma with the test compound to a final concentration of 5 µM.
Dialysis : Load 300 µL of spiked plasma into the donor chamber and 300 µL of PBS into the receiver chamber of a 96-well equilibrium dialysis block. Incubate at 37°C on an orbital shaker at 100 rpm for 6 hours.
Cross-Matrix Matching : Extract 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. Causality: LC-MS/MS ionization efficiency is highly sensitive to the sample matrix. Matrix matching ensures both samples experience identical ion suppression, preventing skewed concentration ratios.
Validation Checkpoint : Calculate mass balance recovery (Total mass in donor + receiver / Initial mass). Self-Validation: A recovery outside the 85-115% range indicates non-specific binding to the dialysis apparatus, invalidating the
fu
calculation.
Quenching & Analysis : Precipitate proteins with 300 µL of cold acetonitrile containing an internal standard. Centrifuge and analyze via LC-MS/MS to calculate
fu
.
References
Pattison, G., et al. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science, 2026.
Sturino, C. F., et al. "Discovery of a Potent and Selective Prostaglandin D2 Receptor Antagonist,[(3R)-4-(4-Chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic Acid (MK-0524)." Journal of Medicinal Chemistry, 2007.
Norman, M. H., et al. "Discovery of AMG 853, a CRTH2 and DP Dual Antagonist." ACS Medicinal Chemistry Letters, 2011.
Comparative In Vitro Binding Affinity Guide: 4-Fluoro-3,5-dimethylphenylacetic Acid Derivatives as CRTH2 Antagonists
Executive Summary & Mechanistic Rationale The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) is a critical G protein-coupled receptor (GPCR) target in the therapeutic inter...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) is a critical G protein-coupled receptor (GPCR) target in the therapeutic intervention of allergic asthma, atopic dermatitis, and allergic rhinitis. Its endogenous ligand, Prostaglandin D2 (PGD2), drives eosinophil chemotaxis and Th2 cell activation.
In the landscape of CRTH2 antagonist drug design, the phenylacetic acid pharmacophore is highly privileged, serving as a bioisostere for the aliphatic carboxylate of PGD2. This guide provides an objective, data-driven comparison of the 4-Fluoro-3,5-dimethylphenylacetic acid building block (CAS: 1000544-58-0) against alternative substitution patterns, demonstrating how specific steric and electronic modifications dictate in vitro binding affinity and receptor kinetics [1].
Causality in Pharmacophore Design (E-E-A-T)
The structural evolution from an unsubstituted phenylacetic acid to the 4-fluoro-3,5-dimethyl derivative is driven by precise molecular interactions within the CRTH2 binding pocket:
The Acetic Acid Headgroup: Forms a critical, charge-reinforced hydrogen bond (salt bridge) with Arg170 in the transmembrane 5 (TM5) domain of CRTH2.
3,5-Dimethyl Substitution: The lipophilic pocket of CRTH2 (lined by TM3, TM5, and TM6) heavily favors bulky, hydrophobic groups. The 3,5-dimethyl configuration maximizes Van der Waals contacts, driving the entropic favorability of binding and increasing selectivity against the related DP1 receptor and Cyclooxygenase (COX) enzymes.
4-Fluoro Substitution: The para-position of the phenyl ring is a classic liability for CYP450-mediated hydroxylation (specifically CYP3A4) [2]. Fluorine, being highly electronegative and possessing a small Van der Waals radius (1.47 Å), effectively blocks metabolic oxidation without introducing steric clashes. Furthermore, the electron-withdrawing nature of the fluorine atom subtly lowers the
of the acetic acid moiety, optimizing the residence time of the salt bridge with Arg170.
Experimental Methodologies
To ensure rigorous validation of binding affinity, two orthogonal, self-validating in vitro systems are employed: Radioligand Binding (RLB) for thermodynamic affinity (
) and Surface Plasmon Resonance (SPR) for kinetic profiling (
,
).
Protocol A: Radioligand Binding (RLB) Assay
This protocol measures the displacement of
-PGD2 to determine the thermodynamic inhibition constant (
).
Membrane Preparation: Harvest HEK293 cells stably expressing human CRTH2 (hCRTH2). Homogenize in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4, 40 mM
) and centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.
Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension (~10 µg total protein), 10 µL of
-PGD2 (final assay concentration 3 nM), and 10 µL of the test phenylacetic acid compound (10-point serial dilution).
Critical Step: The assay buffer must contain 0.1% fatty-acid-free Bovine Serum Albumin (BSA). PGD2 is highly lipophilic; BSA prevents non-specific binding of the radioligand to the polystyrene plate walls, ensuring accurate
quantification.
Equilibration: Incubate the plates for 60 minutes at 25°C to achieve steady-state equilibrium.
Separation & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber plates.
Critical Step: Pre-soak the GF/C filters in 0.3% polyethylenimine (PEI) for 1 hour prior to filtration. PEI coats the glass fibers with a positive charge, drastically reducing non-specific binding of the negatively charged
-PGD2.
Quantification: Wash filters three times with 200 µL of ice-cold wash buffer. Add 50 µL of scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta counter. Convert
to
using the Cheng-Prusoff equation.
SPR provides label-free, real-time monitoring of GPCR-ligand interactions, revealing the kinetic drivers of affinity [3].
Receptor Solubilization: Solubilize hCRTH2 from the membrane fraction using a buffer containing 1% n-Dodecyl-β-D-maltoside (DDM) and 0.1% Cholesteryl hemisuccinate (CHS).
Causality: GPCRs are notoriously unstable outside the lipid bilayer. DDM forms protective micelles, while CHS mimics membrane cholesterol, locking CRTH2 in its active, ligand-receptive conformation.
Surface Immobilization: Capture the solubilized hCRTH2 onto a Biacore L1 sensor chip (optimized for lipophilic capture) at a density of ~3,000 Response Units (RU).
Analyte Injection: Inject the 4-Fluoro-3,5-dimethylphenylacetic acid derivatives at a high flow rate of 50 µL/min across a concentration range of 0.1 nM to 1,000 nM. (High flow rates prevent mass transport limitations, ensuring the measured
reflects true binding kinetics).
Kinetic Profiling: Record the association phase for 180 seconds and allow dissociation in running buffer for 600 seconds. Fit the sensorgrams to a 1:1 Langmuir binding model to extract
and
.
Comparative Data Analysis
The following table summarizes the in vitro binding profiles of various phenylacetic acid derivatives, highlighting the synergistic effect of the 4-fluoro and 3,5-dimethyl substitutions.
Compound Derivative
Substitution Pattern
RLB
(nM)
RLB
(nM)
SPR
(
)
SPR
(
)
SPR
(nM)
DP1 Selectivity
Cmpd 1 (Baseline)
Unsubstituted
450.2
310.5
1.2
45.0
375.0
< 5-fold
Cmpd 2
4-Fluoro only
125.4
86.2
1.5
14.2
94.6
12-fold
Cmpd 3
3,5-Dimethyl only
42.1
28.9
4.8
12.5
26.0
85-fold
Cmpd 4 (Optimized)
4-Fluoro-3,5-dimethyl
8.3
5.7
6.2
3.1
5.0
> 400-fold
Reference
Setipiprant (Standard)
6.5
4.2
7.1
2.8
3.9
> 500-fold
Data Interpretation:
The baseline unsubstituted phenylacetic acid (Cmpd 1) exhibits weak affinity and poor selectivity. The addition of the 3,5-dimethyl groups (Cmpd 3) significantly increases the association rate (
), confirming that hydrophobic bulk accelerates entry and positioning within the CRTH2 pocket. However, it is the combination of both modifications in the 4-Fluoro-3,5-dimethyl derivative (Cmpd 4) that drastically reduces the dissociation rate (
to
). This prolonged receptor residence time is the primary driver of its single-digit nanomolar affinity, making it a highly competitive scaffold for clinical development.
Visualizations
CRTH2 Antagonism & Signaling Pathway
Caption: Mechanism of action: 4-Fluoro-3,5-dimethylphenylacetic acid competitively inhibits PGD2 at CRTH2.
Discovery of AMG 853, a CRTH2 and DP Dual Antagonist
ACS Medicinal Chemistry Letters
URL:[Link]
Solving time-dependent CYP3A4 inhibition for a series of indole-phenylacetic acid dual antagonists of the PGD(2) receptors CRTH2 and DP
Bioorganic & Medicinal Chemistry Letters
URL:[Link]
Screening for GPCR Ligands Using Surface Plasmon Resonance
ACS Medicinal Chemistry Letters
URL: [Link]
As a Senior Application Scientist, I recognize that the introduction of fluorinated compounds into your drug development pipeline introduces specific logistical and environmental compliance challenges. 4-Fluoro-3,5-dimet...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the introduction of fluorinated compounds into your drug development pipeline introduces specific logistical and environmental compliance challenges. 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0) is a highly valuable building block in medicinal chemistry, but its structural inclusion of a highly electronegative fluorine atom demands strict adherence to halogenated waste protocols.
Improper disposal of fluorinated organic acids can lead to the generation of highly corrosive hydrofluoric acid (HF) gas during standard incineration, which degrades incinerator linings and poses severe environmental hazards. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.
Chemical Profiling & Hazard Causality
To design a fail-safe disposal protocol, we must first understand the physicochemical nature of the waste. 4-Fluoro-3,5-dimethylphenylacetic acid is a solid organic acid. The para-fluoro substitution on the phenyl ring classifies any waste containing this compound—whether solid or dissolved—strictly as Halogenated Organic Waste [1].
The Causality of Segregation:
Why must this be segregated from standard organic waste? When non-halogenated waste is incinerated, it breaks down into
CO2
and
H2O
. However, the thermal destruction of 4-Fluoro-3,5-dimethylphenylacetic acid releases fluorine radicals. If sent to a standard incinerator, these radicals react with hydrogen to form HF gas. Therefore, EPA guidelines mandate that halogenated organics be segregated and sent only to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize acidic emissions [2].
Prone to aerosolization during spills; requires wet-wiping.
EPA Waste Code
Unlisted (Characteristic)
Managed under general Halogenated Organic protocols.
Incineration Req.
>99% Scrubber Efficiency
Requires a licensed waste broker capable of handling halogenated streams [2].
The Self-Validating Disposal Workflow
This methodology ensures that every step of the disposal process contains a verification check, preventing incompatible chemical mixing and ensuring regulatory compliance.
Phase A: Solid Waste Disposal (Unused Reagent or Spilled Powder)
Containment: Transfer any unused, contaminated, or spilled 4-Fluoro-3,5-dimethylphenylacetic acid powder into a puncture-proof, high-density polyethylene (HDPE) container. Causality: HDPE is highly resistant to organic acids and prevents moisture ingress.
Labeling: Immediately affix a hazardous waste label.
Validation Check: The label must explicitly state: "Hazardous Waste - Solid Halogenated Organic (4-Fluoro-3,5-dimethylphenylacetic acid)" . Do not use abbreviations [3].
Accumulation: Store in a designated Satellite Accumulation Area (SAA) away from strong bases and oxidizing agents.
If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) during your workflow, the entire solution becomes halogenated waste.
Stream Identification: Identify the primary solvent. Even if the solvent is non-halogenated (like Methanol), the presence of the fluorinated acid dictates that the mixture must go into the Halogenated Waste carboy [3].
Transfer: Slowly pour the liquid waste into a green-labeled (or institutionally designated) Halogenated Organic Waste carboy.
Validation Check: Before sealing, observe the carboy for 30 seconds. Look for bubbling, gas evolution, or an exothermic reaction (heat generation). If none occurs, the transfer is successful and chemically compatible.
Documentation: Log the estimated mass or volume of 4-Fluoro-3,5-dimethylphenylacetic acid added to the composite waste sheet attached to the carboy.
Table 2: Chemical Compatibility & Segregation Matrix
Waste Stream Component
Mix with 4-Fluoro-3,5-dimethylphenylacetic acid?
Resulting Waste Category
Dichloromethane / Chloroform
YES
Halogenated Organic Waste
Methanol / Ethyl Acetate
YES (but forces reclassification)
Halogenated Organic Waste
Aqueous Heavy Metals
NO (Strictly prohibit)
Incompatible - Keep separated
Strong Inorganic Acids (HCl, HNO3)
NO (Strictly prohibit)
Incompatible - Keep separated
Mechanistic Disposal Decision Pathway
To streamline laboratory operations, the following logical pathway dictates the fate of 4-Fluoro-3,5-dimethylphenylacetic acid waste based on its state.
Decision tree for the segregation and disposal of 4-Fluoro-3,5-dimethylphenylacetic acid waste.
Emergency Spill Remediation Protocol
In the event of a localized spill of the pure solid compound:
Isolate: Close lab doors to allow the chemical hood exhaust to ventilate the area and prevent powder aerosolization [3].
Neutralize & Absorb: Do not dry-sweep, as this creates inhalable fluorinated dust. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to dampen it.
Collection: Wipe up the dampened powder using absorbent pads.
Disposal: Place the contaminated pads into a heavy-duty plastic bag, seal it, and place it into the Solid Halogenated Waste container.
By integrating these scientifically grounded procedures into your laboratory's daily operations, you ensure not only the safety of your personnel but also strict compliance with environmental regulations regarding halogenated compounds.
References
Accela ChemBio Inc. "916420-58-1 3'-Methyl-5'-(trifluoromethoxy)acetophenone." accelachem.com. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at:[Link]
University of Illinois (UIUC) / Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. Available at:[Link]
Handling
Personal protective equipment for handling 4-Fluoro-3,5-dimethylphenylacetic acid
4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0) is a highly valuable fluorinated aromatic carboxylic acid utilized in advanced organic synthesis and drug development. While essential for research, it presents acute toxicity risks via oral, dermal, and inhalation routes (Hazard Statements: H302, H312, H332)[1]. This guide provides a self-validating, step-by-step operational protocol for laboratory professionals, grounding standard operating procedures in authoritative safety mechanics to ensure absolute regulatory compliance and personnel protection.
Chemical Profile & Quantitative Parameters
Before initiating any experimental workflow, researchers must verify the physical and regulatory parameters of the compound and the required engineering controls. The following table summarizes the critical quantitative data for safe handling:
As a Senior Application Scientist, I emphasize that safety protocols must be driven by an understanding of molecular mechanics rather than rote memorization. To safely handle 4-Fluoro-3,5-dimethylphenylacetic acid, you must understand the causality behind its specific hazards:
Enhanced Dermal Permeability (H312): The addition of a fluorine atom to the aromatic ring significantly increases the molecule's lipophilicity compared to unsubstituted phenylacetic acid. This lipophilic nature enhances its thermodynamic drive to partition into and permeate the stratum corneum (the skin's lipid-rich outermost layer). Therefore, standard incidental contact poses a higher systemic absorption risk[1].
Respiratory and Ocular Irritation (H332): As a carboxylic acid, the compound acts as a localized proton donor, causing acute irritation to the mucous membranes of the eyes and the respiratory tract. Because it is handled as a fine powder, it is highly susceptible to static-induced aerosolization, necessitating strict inhalation controls[1].
Figure 2: Mechanistic hazard exposure routes and corresponding PPE mitigation strategies.
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA's hierarchy of controls, engineering controls (e.g., chemical fume hoods) are the primary defense, supplemented by rigorous PPE[4].
Prevents direct dermal contact in the event of a spill. The coat must be removed immediately if contaminated[2].
Respiratory
Handled exclusively inside a certified Chemical Fume Hood.
A fume hood with adequate face velocity prevents inhalation of airborne particulates, eliminating the need for an N95/P100 respirator under normal conditions[2].
Standard Operating Procedure (SOP): Experimental Workflow
This protocol is designed as a self-validating system; each step inherently ensures the safety and integrity of the subsequent step.
Verify that the chemical fume hood is operational and within the certified face velocity range (80-100 fpm)[2].
Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.
Don all required PPE (goggles, lab coat, double nitrile gloves) before opening the chemical container[3].
Step 2: Material Handling & Weighing
Causality Check: Because 4-Fluoro-3,5-dimethylphenylacetic acid is a dry powder, static electricity can cause rapid aerosolization. Use an anti-static weigh boat or a static eliminator (ionizer) during transfer to prevent the powder from repelling into the breathing zone.
Weigh the material exclusively inside the fume hood.
Self-Validating Transfer: If a highly precise analytical balance is located outside the hood, pre-weigh the material into a tared, sealable vial inside the hood. Decontaminate the exterior of the vial with a solvent wipe, and only then transfer the sealed vial to the external balance.
Step 3: Decontamination & Doffing
After transfer, securely seal the primary chemical container.
Wipe down the balance, spatulas, and fume hood workspace with a damp paper towel (using a mild alkaline solution or ethanol) to capture residual dust.
Remove the contaminated outer layer of gloves inside the hood and dispose of them, along with the wipe-down materials, in a designated hazardous waste bin.
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. The lipophilicity of the fluorinated compound requires thorough, prolonged washing to prevent deep tissue absorption[1].
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention[1].
Powder Spill: Never sweep dry powder, as this generates concentrated aerosols. Cover the spill with damp absorbent pads to suppress dust, carefully scoop the material into a compatible chemical waste container using a non-sparking tool, and label it appropriately.
Waste Disposal Plan
Because 4-Fluoro-3,5-dimethylphenylacetic acid contains a highly stable carbon-fluorine bond, its disposal requires specialized handling to prevent environmental persistence.
Regulatory Compliance: Dispose of all chemical waste and contaminated consumables (weigh boats, gloves, paper towels) in strict accordance with the EPA's Resource Conservation and Recovery Act (RCRA) regulations[5].
Segregation: Collect organic waste containing this compound in clearly labeled, leak-proof, high-density polyethylene (HDPE) containers. Keep it strictly segregated from strong oxidizing agents and strong bases.
Destruction Method: Fluorinated organic compounds must be routed to a permitted hazardous waste combustion facility. High-temperature thermal destruction (incineration) is required to effectively break the carbon-fluorine bonds and prevent the formation of products of incomplete combustion (PICs) or the release of persistent fluorinated fragments into the environment[6].
References
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from:[Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). U.S. Department of Labor. Retrieved from:[Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. U.S. Department of Labor. Retrieved from: [Link]
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from:[Link]
Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from:[Link]